3,4,5-Trifluorocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152152-19-7 | |
| Record name | 3,4,5-Trifluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trifluorocinnamic acid (CAS No. 152152-19-7), a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. This document details the physicochemical properties of the compound, provides a robust, step-by-step protocol for its synthesis via Knoevenagel-Doebner condensation, and explores its potential applications in drug development. The guide is intended for researchers, synthetic chemists, and drug discovery professionals seeking to leverage the unique attributes of fluorinated scaffolds in the design of novel therapeutic agents.
Core Properties and Physicochemical Data
This compound presents as a white to off-white solid, predominantly in the trans isomeric form. The incorporation of fluorine atoms significantly alters the molecule's lipophilicity, acidity, and metabolic stability compared to its non-fluorinated analog, cinnamic acid. These properties are critical for its utility in drug design, as fluorine substitution can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic pathways, thereby increasing the half-life of a drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 152152-19-7 | [1][2][3][4] |
| Molecular Formula | C₉H₅F₃O₂ | [1][2][4] |
| Molecular Weight | 202.13 g/mol | [1][2][3] |
| Appearance | White to light creamy lemon powder/solid | [5] |
| Melting Point | 195-199 °C | [5] |
| Purity | ≥97-98% (predominantly trans) | [1][3] |
| Boiling Point (Predicted) | 273.8 ± 35.0 °C | [5] |
| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.13 ± 0.10 | [5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the Knoevenagel-Doebner condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde (3,4,5-trifluorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base. The Doebner modification specifically utilizes pyridine as both the solvent and a catalyst, often with a catalytic amount of a stronger base like piperidine, and is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[6][7]
The rationale for this choice of methodology lies in its high efficiency, operational simplicity, and the generally high yields obtained for cinnamic acid derivatives.[5] Pyridine facilitates the reaction by activating the malonic acid, while piperidine accelerates the initial condensation step.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[1][2]
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Malonic Acid
-
Anhydrous Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (approx. 3-4 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 eq). The addition of piperidine is crucial for accelerating the rate of condensation.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 70-90 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Work-up and Precipitation: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the carboxylate, causing the crude this compound to precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Analytical Characterization: Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Carboxylic Acid (-COOH): Broad singlet, ~12-13 ppm- Vinylic Protons (-CH=CH-): Two doublets, ~6.5-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.- Aromatic Proton (-ArH -): A multiplet (likely a triplet of doublets) in the aromatic region, ~7.2-7.5 ppm. |
| ¹³C NMR | - Carboxylic Carbonyl (-C OOH): ~167-170 ppm- Vinylic Carbons (-C H=C H-): ~118-145 ppm- Aromatic Carbons (-C -F, -C -H): Multiple signals in the aromatic region (~110-155 ppm), showing characteristic C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected due to the molecule's symmetry: - Fluorines at C4: One signal, likely a triplet.- Fluorines at C3 and C5: One signal, likely a doublet of doublets. The chemical shifts would be in the typical range for aryl fluorides (-130 to -160 ppm relative to CFCl₃).[8] |
| FT-IR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band, ~2500-3300- C=O stretch (conjugated acid): ~1680-1700- C=C stretch (alkene): ~1620-1640- C-F stretch: Strong bands, ~1100-1300 |
| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 202- Key Fragments: Loss of -OH (m/z = 185), loss of -COOH (m/z = 157), and other fragments characteristic of the trifluorophenyl acrylic structure. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluorophenyl moiety into a cinnamic acid scaffold is a strategic choice in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Rationale for Fluorination in Drug Design
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. The electron-withdrawing nature of the trifluorophenyl ring can also modulate the pKa of the carboxylic acid group, influencing its ionization state and ability to form salt bridges with basic residues in a binding pocket.
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for developing agents targeting the central nervous system.
Potential Therapeutic Applications
While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active cinnamic acid derivatives suggests several promising avenues for research.[3] Derivatives of the structurally related 3,4,5-trimethoxycinnamic acid have shown a wide range of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and effects on the central nervous system.[3]
Caption: Rationale for this compound in drug discovery.
-
Anticancer Agents: Cinnamic acid derivatives have been investigated as anticancer agents. The trifluoro-substitution pattern could be exploited to develop inhibitors of protein kinases or other enzymes involved in cancer cell signaling.
-
CNS Agents: The increased lipophilicity imparted by the fluorine atoms may make this scaffold suitable for developing drugs that target the central nervous system, similar to how 3,4,5-trimethoxycinnamic acid has been studied for its anticonvulsant and sedative properties.[3]
-
Anti-inflammatory Agents: Cinnamic acids can modulate inflammatory pathways. The unique electronic properties of the trifluoro-derivative could lead to novel anti-inflammatory drugs with improved potency and pharmacokinetic profiles.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
-
Hazard Class: Irritant
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile chemical building block with significant untapped potential. Its straightforward synthesis via the Knoevenagel-Doebner condensation, combined with the beneficial physicochemical properties imparted by its trifluorinated phenyl ring, makes it an attractive starting material for drug discovery and materials science. This guide provides the foundational knowledge and a practical synthesis protocol to enable researchers to explore the full potential of this promising compound in the development of next-generation therapeutics and advanced materials.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. rsc.org [rsc.org]
3,4,5-Trifluorocinnamic acid molecular weight
An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a fluorinated derivative of cinnamic acid, emerging as a significant building block in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, with a primary focus on its molecular weight and other key identifiers. Furthermore, it details a robust synthetic protocol, explores its potential applications in drug development, and offers insights into its handling and safety. This document is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry.
Core Physicochemical Properties
The foundational characteristics of a chemical compound are crucial for its application in research and development. This compound is identified by a unique set of properties that dictate its behavior in chemical reactions and biological systems. Its molecular weight is a central parameter for all stoichiometric calculations.
| Property | Value | References |
| Molecular Weight | 202.13 g/mol | [1] |
| CAS Number | 152152-19-7 | [1][2][3] |
| Molecular Formula | C₉H₅F₃O₂ | [1] |
| Appearance | Light creamy lemon powder / White solid | [2] |
| Melting Point | 195-199 °C | [2] |
| Boiling Point (Predicted) | 273.8 ± 35.0 °C | [2] |
| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.13 ± 0.10 | [2] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2] |
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry. The trifluorinated phenyl ring of this compound is not merely a structural feature; it is a functional modification designed to enhance the parent molecule's pharmacological profile.
Causality Behind Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.
-
Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets. This can lead to a significant increase in binding affinity and potency.
-
Lipophilicity and Permeability: The introduction of fluorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
Caption: Impact of the trifluoro-phenyl moiety on drug properties.
Synthesis and Mechanistic Considerations
The synthesis of cinnamic acid derivatives is well-established in organic chemistry. For this compound, the Knoevenagel condensation offers a reliable and efficient route, reacting a substituted benzaldehyde with a source of active methylene, such as malonic acid.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Knoevenagel Condensation
This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon acidification and verified by melting point analysis against the known value.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).
-
Causality: Pyridine acts as both the solvent and a basic catalyst, facilitating the initial condensation step. Malonic acid provides the active methylene group required for the carbon-carbon bond formation.
-
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Causality: Piperidine is a stronger base than pyridine and is the primary catalyst for the Knoevenagel condensation, deprotonating the malonic acid.
-
-
Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the activation energy for the reaction and, crucially, promotes the decarboxylation of the intermediate to form the final α,β-unsaturated carboxylic acid.
-
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing a stirred solution of concentrated hydrochloric acid and ice.
-
Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
-
-
Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Final Product: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid. Confirm purity by melting point determination and spectroscopic analysis.
Applications in Drug Development
Fluorinated cinnamic acids are valuable intermediates in the synthesis of pharmaceutically active compounds.[4][5] Their rigid structure and modifiable carboxylic acid handle make them ideal for creating libraries of compounds for screening. The trifluoro-substitution pattern, in particular, offers a unique electronic signature for probing interactions within a biological target's binding pocket.
Role as a Versatile Chemical Scaffold
The primary application of this compound is as a building block. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functional groups, most commonly amides, via coupling reactions.
Caption: Use as a scaffold in the synthesis of bioactive amides.
Experimental Protocol: EDC/HOBt Amide Coupling
This protocol describes a standard and reliable method for forming an amide bond between this compound and a generic amine.
-
Activation: Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Causality: HOBt is an additive that suppresses side reactions and minimizes racemization (if applicable), leading to a cleaner reaction and higher yield.
-
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the solution and stir for 20 minutes at 0 °C.
-
Causality: EDC is a water-soluble carbodiimide that acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with HOBt.
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Codes: Xi (Irritant)[2].
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin[2].
-
Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing[2].
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound, with a molecular weight of 202.13 g/mol , is more than a simple chemical entity; it is a strategically designed tool for modern chemical research. Its trifluorinated structure imparts desirable properties that are highly sought after in the field of drug discovery, including enhanced metabolic stability and the potential for increased target affinity. The straightforward and robust synthetic routes to this compound, coupled with the versatility of its carboxylic acid functional group, position it as a valuable scaffold for building complex molecules with significant therapeutic potential. This guide provides the foundational knowledge required for researchers to confidently incorporate this promising building block into their synthetic and drug development programs.
References
Introduction: The Strategic Role of Fluorine in a Versatile Synthetic Scaffold
An In-Depth Technical Guide to the Physical Properties of 3,4,5-Trifluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated parent. In drug development, the incorporation of fluorine is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating acidity (pKa) to optimize solubility and cell permeability.
This guide serves as a comprehensive technical resource on the core physical properties of this compound. As senior application scientists, our objective is to synthesize the available data with practical, field-proven insights into the experimental methodologies used for its characterization. This document provides not just data, but the context and causality behind its measurement, ensuring a trustworthy and authoritative foundation for its use in research and development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are the bedrock of its application in synthesis and formulation. The data presented below have been consolidated from supplier technical data sheets. It is crucial to note that while some values are derived from experimental measurements, others are predicted through computational models and should be regarded as such.
| Property | Value | Reference(s) |
| CAS Number | 152152-19-7 | [1][2] |
| Molecular Formula | C₉H₅F₃O₂ | [2][3] |
| Molecular Weight | 202.13 g/mol | [2][3] |
| Appearance | Light creamy lemon to white powder/solid | [4] |
| Melting Point | 195 - 199 °C (lit.) | [4] |
| Boiling Point | 273.8 ± 35.0 °C (Predicted) | [4] |
| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.13 ± 0.10 (Predicted) | [4] |
Spectroscopic and Structural Characterization
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For this compound, the following characteristic absorption bands are expected:
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, typically broadened due to hydrogen bonding.
-
~1700-1680 cm⁻¹ (strong, sharp): C=O stretching of the α,β-unsaturated carboxylic acid. Conjugation slightly lowers the frequency compared to a saturated carboxylic acid.
-
~1640 cm⁻¹ (medium): C=C stretching of the alkene portion of the cinnamate structure.
-
~1300-1000 cm⁻¹ (strong): C-F stretching vibrations from the trifluorinated phenyl ring. These are typically strong and sharp absorptions found in the fingerprint region.
-
~980 cm⁻¹ (medium): Out-of-plane C-H bend characteristic of a trans-alkene, providing confirmation of the stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
A broad singlet peak for the acidic proton of the carboxylic acid (-COOH ), typically found far downfield (>10 ppm), though its visibility can depend on the solvent used.
-
Two doublets in the vinyl region (6.0-8.0 ppm) corresponding to the -CH=CH- protons. The trans-relationship is confirmed by a large coupling constant (J) of approximately 16 Hz.
-
A signal for the two aromatic protons (Ar-H ). Due to the molecule's symmetry, these two protons are chemically equivalent. They will be split by the adjacent fluorine atoms (F3 and F5) and the more distant F4 fluorine, likely resulting in a complex multiplet, potentially a triplet of doublets.
-
-
¹³C NMR: The carbon spectrum will show nine distinct signals.
-
The carbonyl carbon (C=O ) of the carboxylic acid will appear around 167-170 ppm.
-
The two vinyl carbons (-CH=CH- ) will be in the 115-145 ppm range.
-
The aromatic carbons will appear in the 110-160 ppm range. Critically, the carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), and other aromatic carbons will show smaller two- or three-bond couplings, which can be invaluable for definitive signal assignment.
-
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential for characterization.[5]
-
Due to symmetry, two signals are expected.
-
The fluorine at the 4-position (F4 ) will appear as a triplet, as it is coupled to the two equivalent fluorines at the 3- and 5-positions.
-
The fluorines at the 3- and 5-positions (F3, F5 ) are chemically equivalent and will appear as a doublet, coupled to the single fluorine at the 4-position. The chemical shifts for aromatic fluorines typically fall within the -100 to -170 ppm range relative to a CFCl₃ standard.[6]
-
Experimental Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: The melting point is a critical indicator of purity. While capillary methods are common, Differential Scanning Calorimetry (DSC) provides a more detailed and quantitative thermal profile.[7] It measures the difference in heat flow between the sample and a reference as a function of temperature. The resulting thermogram gives the onset temperature of melting and the peak maximum, as well as the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This protocol is self-validating; a sharp, well-defined melting peak is indicative of a high-purity sample, whereas a broad peak suggests the presence of impurities or multiple crystalline forms.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. This prevents any loss of sample due to sublimation. An identical empty, sealed pan should be used as the reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
-
Data Acquisition: Heat the sample at a controlled linear rate, typically 10 °C/min, from a starting temperature well below the expected melting point (e.g., 30 °C) to a temperature well above it (e.g., 220 °C).
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting event. Determine the onset temperature (the intersection of the baseline with the leading edge of the peak) and the peak temperature. The integrated area of the peak is proportional to the enthalpy of fusion.
Workflow Visualization
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile and Handling
Solubility: While quantitative public data is limited, cinnamic acids are generally poorly soluble in water and freely soluble in many organic solvents. For this compound, good solubility can be expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone, as well as in alcohols like methanol and ethanol. Its utility in aqueous buffers for biological assays will be highly pH-dependent, with solubility increasing significantly above its pKa as the carboxylate salt is formed.
Storage and Handling: this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound, as it is classified as an irritant.
Conclusion
This compound is a valuable building block for chemical synthesis, offering the advantageous physicochemical properties conferred by its trifluorinated phenyl ring. This guide has consolidated its core physical properties, including its high melting point and predicted pKa, and outlined the expected spectroscopic signatures for robust identification. The detailed DSC protocol provides a reliable, self-validating method for thermal analysis and purity assessment. A comprehensive understanding of these physical properties is the essential first step for any researcher aiming to leverage this versatile compound in drug discovery, materials science, or other advanced applications.
References
- 1. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-trimethoxycinnamic acid (predominantly trans), 90-50-6 [thegoodscentscompany.com]
- 3. Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019) - FooDB [foodb.ca]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
3,4,5-Trifluorocinnamic acid solubility data
An In-Depth Technical Guide to the Solubility of 3,4,5-Trifluorocinnamic Acid for Pharmaceutical and Materials Science Applications
Introduction
This compound is an aromatic carboxylic acid characterized by a cinnamic acid backbone with three fluorine atoms substituted on the phenyl ring. This trifluorination significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. In drug development, understanding the solubility of an active pharmaceutical ingredient (API) is paramount. It is a critical determinant of a drug's bioavailability, directly influencing its absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to incomplete absorption and high inter-individual variability, posing significant challenges during formulation.
This guide serves as a comprehensive technical resource for researchers and scientists tasked with characterizing the solubility of this compound. Publicly available, experimentally-derived solubility data for this specific compound is limited. Therefore, this document focuses on providing the foundational principles and detailed, field-proven methodologies required to determine this crucial physicochemical parameter. We will delve into the theoretical underpinnings of solubility, provide a step-by-step experimental protocol based on international guidelines, detail a robust analytical method for quantification, and discuss the key factors that influence the solubility of this compound.
Physicochemical Properties Influencing Solubility
A molecule's solubility is not an isolated property but rather the result of a complex interplay of its intrinsic physicochemical characteristics. Understanding these properties is essential for designing meaningful solubility experiments and interpreting the results.
| Property | Value (Predicted) | Significance for Solubility |
| Molecular Formula | C₉H₅F₃O₂[1][2] | Provides the elemental composition. |
| Molecular Weight | 202.13 g/mol [1][2] | Influences diffusion and dissolution rates. |
| pKa | 4.13 ± 0.10[3] | The predicted acid dissociation constant (pKa) is critical for aqueous solubility. At a pH below the pKa, the molecule will be predominantly in its neutral, less soluble form. At a pH above the pKa, it will exist as the more soluble carboxylate anion. This indicates that the aqueous solubility of this compound will be highly pH-dependent. |
| Boiling Point | 273.8 ± 35.0 °C[3] | Indicates strong intermolecular forces in the liquid state. |
| Density | 1.468 ± 0.06 g/cm³[3] | Physical property of the solid form. |
| Physical Form | Powder[3] | The solid-state properties, including crystallinity and potential polymorphism, can significantly impact solubility. Different crystal forms (polymorphs) of the same compound can exhibit different solubilities and dissolution rates. |
The trifluoromethyl substitutions on the phenyl ring are expected to increase the molecule's lipophilicity (logP) compared to unsubstituted cinnamic acid, which may decrease its aqueous solubility while potentially increasing its solubility in non-polar organic solvents.
Experimental Determination of Aqueous Solubility
For regulatory purposes and reliable biopharmaceutical classification, the equilibrium shake-flask method is the gold standard for solubility determination.[4][5] This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature, representing the true saturation point.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is harmonized with the International Council for Harmonisation (ICH) M9 guideline for Biopharmaceutics Classification System-based biowaivers.[4][6]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values at a physiologically relevant temperature.
Materials and Reagents:
-
This compound (solid powder, purity >98%)
-
Pharmacopoeial buffer solutions: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[4]
-
Deionized water
-
HPLC-grade acetonitrile, methanol, and acetic acid for analysis
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Equipment:
-
Orbital shaker with temperature control (capable of maintaining 37 ± 1 °C)[5]
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Centrifuge (optional)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The goal is to create a slurry where undissolved solid remains visible at the end of the experiment, ensuring saturation. A common starting point is to add enough solid to be 2-3 times the expected solubility.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8) to the vials. Prepare at least three replicates for each pH condition.[6]
-
Equilibration: Secure the vials on an orbital shaker set to a constant agitation speed (e.g., 100 rpm) and temperature (37 ± 1 °C).[5] Allow the samples to equilibrate for a sufficient duration. A typical time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 8, 12, 24, 48 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles.[5] Alternatively, centrifugation can be used to pellet the solid before taking the supernatant.
-
pH Measurement: Measure and record the final pH of the solution in each vial to ensure the buffer capacity was maintained.[4]
-
Dilution and Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method. Determine the concentration of dissolved this compound using a validated HPLC-UV method (described below).
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the ICH-compliant shake-flask solubility assay.
Analytical Quantification by HPLC-UV
A validated analytical method is required to accurately measure the concentration of the dissolved compound in the filtrate. Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a common, robust, and reliable technique for this purpose.
Protocol: HPLC-UV Method for Cinnamic Acid Derivatives
This method is adapted from established procedures for analyzing cinnamic acid and its derivatives.[7][8][9]
Objective: To accurately quantify the concentration of this compound.
Chromatographic Conditions (Illustrative):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for retaining and separating moderately polar aromatic acids. |
| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (Gradient or Isocratic) | The organic modifier (acetonitrile) elutes the compound, while the acidified water ensures the carboxylic acid is protonated for good peak shape. A typical starting point could be a 50:50 isocratic mixture. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection Wavelength | ~270-280 nm | Cinnamic acid derivatives typically have a strong UV absorbance in this range.[7] A UV scan of a standard solution should be performed to determine the absorbance maximum (λmax). |
| Column Temperature | Ambient or 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.995.
-
Sample Analysis: Inject the diluted filtrate samples (from the shake-flask experiment) and record the peak areas.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples. Multiply by the dilution factor to determine the final solubility in the original buffer.
Workflow for HPLC Sample Analysis
Caption: Standard workflow for sample quantification using HPLC-UV.
Illustrative Solubility Data Presentation
Once the experiments are complete, the data should be summarized in clear, structured tables. The following tables represent hypothetical results to illustrate how data should be presented.
Table 1: Illustrative Aqueous Solubility of this compound at 37 °C
| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation | Mean Solubility (mg/mL) |
| 1.2 | 55.4 | 4.8 | 0.055 |
| 4.5 | 210.7 | 15.2 | 0.211 |
| 6.8 | 3560.1 | 180.5 | 3.560 |
Table 2: Illustrative Solubility in Common Organic Solvents at 25 °C
| Solvent | Mean Solubility (mg/mL) | Standard Deviation |
| Methanol | > 100 | - |
| Ethanol | > 100 | - |
| Acetone | 85.3 | 7.1 |
| Ethyl Acetate | 42.6 | 3.9 |
| Dimethyl Sulfoxide (DMSO) | > 200 | - |
Factors Influencing Solubility and Practical Insights
-
Effect of pH: As predicted by its pKa of ~4.13, the aqueous solubility of this compound is expected to be low in acidic conditions (pH 1.2) and increase significantly as the pH rises above the pKa, where the molecule is deprotonated to its more polar carboxylate form. This is a classic example of pH-dependent solubility for an acidic compound.
-
Impact of Fluorine Substitution: The three electron-withdrawing fluorine atoms make the carboxylic acid proton more acidic than in unsubstituted cinnamic acid (pKa ~4.4). This slightly lower pKa means it will begin to ionize at a slightly lower pH. Furthermore, the fluorine atoms increase lipophilicity, which likely reduces intrinsic solubility (the solubility of the neutral form) in water but may enhance solubility in certain organic solvents.
-
Co-solvency: For formulation purposes, the solubility in aqueous media can often be enhanced by the addition of a co-solvent, such as ethanol or propylene glycol. The data from organic solvent solubility studies can help guide the selection of appropriate co-solvents.[10]
-
Self-Validation and Trustworthiness: The protocol's integrity relies on ensuring that equilibrium has been achieved and that the analytical method is accurate and precise. Running replicates is essential for statistical confidence.[6] The final pH measurement confirms that the experimental conditions did not deviate from the intended state.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 152152-19-7 | Catsyn [catsyn.com]
- 3. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. who.int [who.int]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Authored by: Senior Application Scientist, Gemini Division
<c> {"answer":"## An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cinnamic Acids in Modern Drug Discovery
This compound is a fluorinated derivative of cinnamic acid that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound and its derivatives highly sought-after intermediates in the synthesis of novel therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings of each method and offering detailed, field-proven experimental protocols.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This section will explore the most prevalent and effective strategies, highlighting the causal relationships behind experimental choices and providing a framework for methodological optimization.
The Knoevenagel Condensation: A Classic and Versatile Approach
The Knoevenagel condensation is a cornerstone of C-C bond formation and a widely employed method for the synthesis of cinnamic acid derivatives.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[2]
Mechanism and Rationale: The reaction is typically catalyzed by a base like piperidine or pyridine, which deprotonates the active methylene compound to form a nucleophilic enolate ion.[2] This enolate then attacks the carbonyl carbon of the aldehyde (in this case, 3,4,5-trifluorobenzaldehyde), leading to a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product.[2] The Doebner modification of the Knoevenagel condensation, which uses pyridine as both the solvent and catalyst, is particularly effective for cinnamic acid synthesis.[3]
Figure 1: General workflow of the Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Table 1: Key Parameters for Knoevenagel Condensation
| Parameter | Value/Condition | Rationale |
| Starting Aldehyde | 3,4,5-Trifluorobenzaldehyde | Provides the trifluorophenyl moiety of the target molecule.[4] |
| Active Methylene | Malonic Acid | Source of the carboxylic acid and the α-carbon. |
| Base/Solvent | Pyridine/Piperidine | Catalyzes the reaction by facilitating enolate formation.[2] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the condensation and decarboxylation steps. |
| Work-up | Acidification with HCl | Protonates the carboxylate to precipitate the final acid product. |
The Perkin Reaction: A Classic Route to Cinnamic Acids
The Perkin reaction, developed by William Henry Perkin in 1868, is another powerful method for synthesizing α,β-unsaturated aromatic acids.[5] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[6]
Mechanism and Rationale: The reaction is initiated by the formation of an enolate from the acid anhydride, which is catalyzed by the alkali salt (e.g., sodium acetate).[7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps, including an aldol-type condensation and dehydration, leads to the formation of the cinnamic acid derivative.[6]
Figure 2: Simplified workflow of the Perkin reaction for the synthesis of this compound.
Experimental Protocol: Perkin Synthesis of this compound
-
Reactant Mixture: In a round-bottom flask fitted with an air condenser, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).[8]
-
Heating: Heat the mixture in an oil bath at 180°C for 5-8 hours.[8]
-
Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted anhydride.
-
Purification: If the product does not crystallize upon cooling, add concentrated hydrochloric acid. Filter the crude product, wash with cold water, and recrystallize from ethanol/water.
The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach
The Mizoroki-Heck reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[9] This method has been successfully applied to the synthesis of cinnamic acid derivatives.[10]
Mechanism and Rationale: The catalytic cycle of the Heck reaction generally involves four key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, alkene coordination and insertion, syn β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[9] The use of a base is crucial for the regeneration of the active catalyst.
Experimental Protocol: Heck Synthesis of this compound
-
Reaction Setup: To a solution of 3,4,5-trifluorobromobenzene (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent (e.g., DMF or NMP), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-140°C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and acidify with HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Other Notable Synthetic Methods
While the Knoevenagel, Perkin, and Heck reactions are the most common, other methods can also be employed for the synthesis of this compound:
-
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone or ester in the presence of a strong base.[11][12] While typically used for chalcone synthesis, it can be adapted for cinnamic acid synthesis.
-
Wittig Reaction: The Wittig reaction provides a highly stereoselective method for alkene synthesis.[13] The reaction of 3,4,5-trifluorobenzaldehyde with a phosphorus ylide derived from an α-haloacetate can yield the corresponding cinnamate ester, which can then be hydrolyzed to the carboxylic acid.[14]
Physicochemical Properties and Spectroscopic Data
The successful synthesis of this compound must be confirmed through rigorous characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 152152-19-7 | [15][16][17] |
| Molecular Formula | C₉H₅F₃O₂ | [16][17] |
| Molecular Weight | 202.13 g/mol | [16][17] |
| Appearance | White to light creamy lemon powder/solid | [15] |
| Melting Point | 195-199 °C | [15] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and vinylic protons. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bond.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the double bond, and the fluorinated aromatic ring.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Conclusion: A Versatile Building Block for Future Innovations
The synthesis of this compound is achievable through several robust and well-established synthetic methodologies. The choice of a particular route will be dictated by the specific requirements of the research or development program. The Knoevenagel condensation and Perkin reaction offer classic, reliable approaches, while the Heck reaction provides a modern, palladium-catalyzed alternative. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for achieving high yields and purity. As a versatile fluorinated building block, this compound will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 16. This compound | 152152-19-7 [sigmaaldrich.com]
- 17. This compound | CAS 152152-19-7 | Catsyn [catsyn.com]
Spectroscopic data of 3,4,5-Trifluorocinnamic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4,5-Trifluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₉H₅F₃O₂) is a halogenated derivative of cinnamic acid, a class of compounds recognized for its diverse pharmacological potential.[1][2] As with any compound intended for advanced research or therapeutic development, unambiguous structural confirmation is a prerequisite. This guide provides a comprehensive analysis of the key spectroscopic data—NMR (¹H and ¹³C), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating predicted data with established principles and data from analogous structures, this document serves as a practical reference for its identification and verification.
Molecular Structure and Analytical Overview
The structural integrity of a molecule is the foundation of its function. For this compound, a combination of spectroscopic techniques is employed to provide orthogonal data points, ensuring a high-confidence structural assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy identifies the key functional groups present.
-
Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern and stability.
The molecular structure with atom numbering for NMR assignment is presented below.
References
Discovery and history of 3,4,5-Trifluorocinnamic acid
An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Synthesis, Properties, and Historical Context
Abstract
This compound (CAS No. 152152-19-7) is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the compound's properties, logical synthetic pathways, and the scientific context surrounding its development and application. While a singular "discovery" paper is not prominent in the literature, its history is intrinsically linked to the availability of its precursor, 3,4,5-trifluorobenzaldehyde, and the established chemical reactions used to create cinnamic acid derivatives.
Introduction: The Significance of Fluorinated Pharmaceuticals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to parent compounds. In the context of cinnamic acids, trifluorination of the phenyl ring can:
-
Modulate Acidity (pKa): The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, which can influence drug absorption and formulation.
-
Enhance Metabolic Stability: The C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes, often increasing the half-life of a drug candidate.
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, enhancing binding potency and selectivity.
-
Increase Lipophilicity: Strategic fluorination can increase a molecule's ability to cross lipid membranes, improving bioavailability and access to intracellular targets.
The cinnamic acid scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4][5]
Genesis of a Molecule: The Precursor Landscape
The history of this compound is predicated on the synthesis of its key precursor, 3,4,5-Trifluorobenzaldehyde (CAS No. 132123-54-7).[6] This aldehyde is the essential starting material for the classical condensation reactions that form the cinnamic acid backbone. The development and commercial availability of this trifluorinated aldehyde were the critical enabling steps for the subsequent synthesis of its derivatives, including the target acid.
| Property | Value | Reference(s) |
| CAS Number | 132123-54-7 | [6] |
| Molecular Formula | C₇H₃F₃O | [6] |
| Molecular Weight | 160.09 g/mol | [6] |
| Boiling Point | 174 °C | [6] |
| Density | 1.42 g/mL at 25 °C | [6] |
| Table 1: Physicochemical Properties of the Key Precursor, 3,4,5-Trifluorobenzaldehyde. |
Foundational Synthetic Methodologies
The synthesis of this compound is not explicitly detailed in a single, seminal publication but can be reliably achieved through well-established named reactions. The two most logical and field-proven methodologies are the Knoevenagel-Doebner Condensation and the Perkin Reaction.
Knoevenagel-Doebner Condensation
This is one of the most efficient and widely used methods for synthesizing α,β-unsaturated acids.[7] The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.
The base (piperidine/pyridine) deprotonates malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation upon heating to yield the final trans-cinnamic acid product. The use of pyridine often serves as both the base and the solvent.
References
- 1. This compound | CAS 152152-19-7 | Catsyn [catsyn.com]
- 2. This compound (97% (predominantly trans)) - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,4,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Investigating 3,4,5-Trifluorocinnamic Acid in Drug Discovery: A-Technical Guide and Protocols for Novel Cinnamic Acid Derivatives
Introduction: The Cinnamic Acid Scaffold and the Promise of Fluorination
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][2] The versatility of the cinnamic acid backbone allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. One such modification that has garnered significant interest is fluorination. The introduction of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of a molecule, often leading to enhanced biological activity.[1]
While extensive research exists for derivatives such as 3,4,5-trimethoxycinnamic acid and trans-3,4-difluorocinnamic acid, there is a notable scarcity of published data on the specific biological activities of 3,4,5-trifluorocinnamic acid . This document, therefore, serves a dual purpose: first, to provide a framework for the investigation of novel cinnamic acid derivatives, using this compound as a primary example, and second, to detail the established protocols and rationale for such an investigation, drawing upon the knowledge from its better-studied analogs.
This guide is intended for researchers, scientists, and drug development professionals who are interested in exploring the potential of novel cinnamic acid derivatives in their discovery pipelines.
Hypothesized Biological Activities and Investigative Workflow
Based on the known biological activities of similar cinnamic acid derivatives, we can hypothesize that this compound may exhibit potential in the following areas:
-
Anticancer Activity: Cinnamic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Enzyme Inhibition: Specific cinnamic acid derivatives have been shown to inhibit enzymes such as tyrosinase and trypsin.[3][4]
-
Antimicrobial Activity: The cinnamic acid scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.
The following sections will detail the experimental workflows and specific protocols to systematically investigate these hypothesized activities for this compound or any other novel derivative.
Part 1: Assessment of Anticancer Activity
A primary and crucial step in the evaluation of a novel compound for drug discovery is the assessment of its cytotoxic effects against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.
Experimental Workflow: Anticancer Activity Screening
Workflow for assessing the anticancer activity of a novel compound.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from established methods for assessing the cytotoxicity of small molecules in cancer cell lines.[1][5]
1. Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
Include wells with medium and 0.5% DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | To be determined |
| " | A549 | To be determined |
| " | HCT116 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | Reference value |
Part 2: Investigation of Enzyme Inhibitory Activity
The structural similarity of this compound to known enzyme inhibitors suggests its potential to interact with various enzymatic targets. A logical starting point is to investigate its effect on commercially available enzymes for which high-throughput screening assays are well-established.
Experimental Workflow: Enzyme Inhibition Assay
Workflow for determining the enzyme inhibitory activity of a novel compound.
Protocol 2: Tyrosinase Inhibition Assay
This protocol is based on the well-documented inhibition of mushroom tyrosinase by cinnamic acid derivatives and provides a solid starting point for investigating the effects of this compound.[3]
1. Materials:
-
This compound
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
DMSO
-
96-well clear flat-bottom plates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution at various concentrations
-
20 µL of the mushroom tyrosinase solution
-
-
Include control wells:
-
Negative control: 160 µL of phosphate buffer + 20 µL of tyrosinase solution (no inhibitor)
-
Blank: 180 µL of phosphate buffer (no enzyme)
-
-
-
Pre-incubation and Reaction Initiation:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) |
| This compound | Mushroom Tyrosinase | To be determined | To be determined |
| trans-Cinnamic Acid (Reference) | Mushroom Tyrosinase | Competitive | ~800[3] |
| trans-3,4-Difluorocinnamic Acid (Reference) | Mushroom Tyrosinase | Competitive | ~780[3] |
Part 3: Evaluation of Antimicrobial Activity
The antimicrobial properties of cinnamic acid derivatives are well-documented. The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of bacteria.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
1. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom plates
-
Spectrophotometer
2. Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the absorbance at 600 nm can be measured to quantify bacterial growth.
-
Data Presentation:
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | To be determined | To be determined |
| Ciprofloxacin (Positive Control) | Reference value | Reference value |
Conclusion and Future Directions
The protocols and workflows detailed in this guide provide a comprehensive framework for the initial investigation of this compound and other novel cinnamic acid derivatives in a drug discovery context. While the existing literature on this specific trifluorinated analog is sparse, the established biological activities of its structural relatives provide a strong rationale for its evaluation as a potential anticancer, enzyme inhibitory, or antimicrobial agent. The successful identification of a lead compound from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of cinnamic acid-induced trypsin inhibition: a multi-technique approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Strategic Application of 3,4,5-Trifluorocinnamic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Rationale for Trifluorination in Cinnamic Acid Scaffolds
In the landscape of medicinal chemistry, the cinnamic acid scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. The strategic modification of this scaffold is a cornerstone of drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms onto the phenyl ring is a well-established strategy to modulate these characteristics. This guide focuses on the applications of 3,4,5-trifluorocinnamic acid, a versatile building block for creating novel therapeutic agents. The trifluorinated phenyl ring offers a unique combination of electronic and lipophilic properties that can significantly influence molecular interactions with biological targets.
The electron-withdrawing nature of the three fluorine atoms can alter the acidity of the carboxylic acid group and influence the electronic environment of the entire molecule. This can lead to enhanced binding affinities with target proteins and improved metabolic stability. Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability, a critical factor for drug absorption and distribution.
This document provides a comprehensive overview of the synthesis, potential applications, and experimental protocols related to this compound, designed to empower researchers in their quest for next-generation therapeutics.
Core Applications in Medicinal Chemistry
While direct therapeutic applications of this compound are not extensively documented, its primary value lies in its role as a key intermediate for the synthesis of more complex and potent drug candidates. The 3,4,5-trifluorophenyl moiety, introduced via this precursor, is a valuable pharmacophore in various therapeutic areas.
Anticancer Drug Development
The cinnamic acid framework is a recurring motif in the design of anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and metastasis.
The precursor to this compound, 3,4,5-trifluorobenzaldehyde, has been utilized in the synthesis of a novel biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one). This compound has demonstrated significant cytostatic effects on lung cancer cells and inhibits their migration by reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9). This highlights the potential of the 3,4,5-trifluorophenyl group in the development of new anticancer therapies.
Enzyme Inhibition
Cinnamic acid and its derivatives are known to inhibit various enzymes, a property that is central to their therapeutic effects. For instance, fluorinated cinnamic acid derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production. While specific data for the 3,4,5-trifluoro variant is limited, the established precedent with other fluorinated analogs suggests its potential as a scaffold for developing novel enzyme inhibitors. The trifluorinated phenyl ring can engage in unique interactions within the enzyme's active site, potentially leading to increased potency and selectivity.
Neuroprotective Agents
The neuroprotective effects of cinnamic acid derivatives are an active area of research. These compounds have shown promise in preclinical models of neurodegenerative diseases. The introduction of fluorine can enhance the blood-brain barrier permeability of drug candidates, a critical requirement for CNS-targeting therapeutics. The unique electronic properties of the 3,4,5-trifluorophenyl group could also lead to novel interactions with neurological targets.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be readily achieved through the Knoevenagel condensation, a reliable and well-established method in organic chemistry.
Protocol: Knoevenagel Condensation for this compound
This protocol details the synthesis of this compound from 3,4,5-trifluorobenzaldehyde and malonic acid.
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Malonic Acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,4,5-trifluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly add concentrated HCl to the cooled reaction mixture in an ice bath to precipitate the crude this compound.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality Behind Experimental Choices:
-
Malonic Acid Excess: A slight excess of malonic acid is used to ensure the complete consumption of the starting aldehyde.
-
Pyridine and Piperidine: Pyridine serves as both a solvent and a basic catalyst, while the more basic piperidine is a more effective catalyst for the condensation reaction.
-
Acidification: The addition of a strong acid protonates the carboxylate intermediate, leading to the precipitation of the final cinnamic acid product.
-
Recrystallization: This purification step is crucial to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound.
Experimental Workflows for Biological Evaluation
The following are generalized protocols for assessing the biological activity of derivatives synthesized from this compound.
Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of this compound derivatives.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for assessing enzyme inhibition by this compound derivatives.
Data Presentation: Comparative Analysis of Cinnamic Acid Derivatives
To provide context for the potential activity of this compound derivatives, the following table summarizes the biological activities of other substituted cinnamic acids.
| Compound/Derivative | Target/Cell Line | Biological Activity | IC50 Value |
| 3,4,5-Trimethoxycinnamic Acid Ester | PC-3, SGC-7901, A549, MDA-MB-435s | Antitumor | 17.22, 11.82, 0.50, 5.33 µM, respectively[1] |
| 3,4,5-Trimethoxycinnamic Acid Amide | HeLa, IMR-32 | Cell Cycle Arrest (G2/M) | Not specified[1] |
| trans-Cinnamic Acid | Human Melanoma (HT-144) | Cytotoxicity | 2.4 mM |
| 3,4,5-Trihydroxycinnamic Acid | BV2 Microglial Cells | Anti-inflammatory | Not specified |
| 3,4-Difluorocinnamic Acid | Mushroom Tyrosinase | Enzyme Inhibition | 0.78 ± 0.02 mM |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block in medicinal chemistry. The strategic incorporation of the 3,4,5-trifluorophenyl moiety into known pharmacophores or novel molecular scaffolds offers a compelling avenue for the development of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel derivatives of this compound for a range of therapeutic applications, particularly in the fields of oncology, enzyme inhibition, and neuroprotection. Further exploration of this versatile intermediate is warranted to unlock its full potential in drug discovery.
References
3,4,5-Trifluorocinnamic Acid: A Guide to Investigating its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Fluorinated Cinnamic Acids in Enzyme Inhibition
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] A significant portion of these effects can be attributed to their ability to modulate the activity of various enzymes. The strategic placement of fluorine atoms onto the cinnamic acid scaffold can dramatically alter its physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets. This guide focuses on 3,4,5-trifluorocinnamic acid, a synthetic derivative with largely unexplored potential as an enzyme inhibitor. While direct experimental data on this specific molecule is limited, this document will provide a comprehensive framework for its investigation, drawing upon established knowledge of related fluorinated and non-fluorinated cinnamic acid analogs.
The introduction of fluorine can lead to enhanced binding affinity and selectivity for target enzymes.[2] This is due to fluorine's high electronegativity and its ability to form unique non-covalent interactions, such as hydrogen bonds and halogen bonds, within an enzyme's active site. For instance, the related compound, trans-3,4-difluorocinnamic acid, has been shown to be a competitive inhibitor of mushroom tyrosinase, suggesting that the fluorinated cinnamic acid core is a viable scaffold for enzyme inhibition.[3]
This application note will provide a theoretical basis for investigating this compound as an enzyme inhibitor, outline potential enzyme targets, and offer detailed protocols for in vitro characterization.
Potential Enzyme Targets and Mechanisms of Action
The diverse biological activities of cinnamic acid derivatives suggest a wide range of potential enzyme targets. Based on existing literature for analogous compounds, the following enzyme classes are promising starting points for investigation:
-
Oxidoreductases: As demonstrated by the inhibition of tyrosinase by a difluorocinnamic acid analog, enzymes involved in oxidation-reduction reactions are a key target class.[3]
-
Protein Kinases: Cinnamic acid derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4][5] The inhibition can occur through competitive, non-competitive, or mixed-type mechanisms.[5]
-
Hydrolases: Enzymes such as histone deacetylases (HDACs) have been identified as targets for some cinnamic acid derivatives, presenting opportunities in cancer and neurodegenerative disease research.[6]
-
Proteases: Cinnamic acid itself has been shown to inhibit the protease trypsin through non-covalent interactions.[7]
The trifluoro substitution pattern of this compound is expected to significantly influence its interaction with target enzymes. The electron-withdrawing nature of the fluorine atoms can alter the pKa of the carboxylic acid group and modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity and altered inhibition kinetics compared to its non-fluorinated counterpart.
In Silico Approaches for Target Identification
Before embarking on extensive wet-lab screening, computational methods can be employed to predict potential enzyme targets for this compound. These in silico approaches can save considerable time and resources by prioritizing experimental efforts.
Workflow for In Silico Target Prediction
Caption: A generalized workflow for predicting potential enzyme targets of a small molecule using in silico methods.
Key Methodologies:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. By screening against a library of enzyme structures, it's possible to identify proteins with high binding affinity.[1]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model can be built based on known inhibitors of a particular enzyme and then used to screen for new potential inhibitors like this compound.
-
Target Prediction Servers: Several web-based tools can predict protein targets for a given small molecule based on ligand similarity and other machine learning algorithms.[6]
Experimental Protocols
The following protocols provide a starting point for the experimental validation of this compound as an enzyme inhibitor.
Safety and Handling Precautions
This compound is a chemical compound that should be handled with appropriate safety precautions. It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) before use.[3][8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Protocol 1: Tyrosinase Inhibition Assay
This protocol is adapted from the established assay for trans-3,4-difluorocinnamic acid and is a suitable starting point for assessing the inhibitory potential of this compound against an oxidoreductase.[3] Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.[10][11]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control inhibitor)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer. Prepare fresh daily.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of kojic acid in phosphate buffer or DMSO (e.g., 1 mM).
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of this compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control wells (no inhibitor): 20 µL of phosphate buffer + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Positive control wells: 20 µL of kojic acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank wells: 180 µL of phosphate buffer.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take kinetic readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: General Protein Kinase Inhibition Assay
This is a generalized protocol for assessing the inhibition of a protein kinase. Specific conditions (e.g., substrate, ATP concentration) will need to be optimized for the particular kinase being investigated.[12]
Materials:
-
Recombinant Protein Kinase
-
Specific Peptide Substrate
-
This compound
-
Known Kinase Inhibitor (positive control, e.g., Staurosporine)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protein kinase in an appropriate buffer.
-
Prepare a stock solution of the peptide substrate in kinase assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
-
Assay Setup:
-
In a white, opaque 96-well plate, add the following to each well (final volume typically 25-50 µL):
-
Test wells: Kinase, peptide substrate, and this compound at various concentrations.
-
Control wells (no inhibitor): Kinase, peptide substrate, and DMSO.
-
Positive control wells: Kinase, peptide substrate, and positive control inhibitor.
-
Blank wells: Kinase assay buffer, peptide substrate, and DMSO (no kinase).
-
-
-
Initiation of Reaction and Incubation:
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a commercial detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition as described in the tyrosinase assay protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Characterization of Enzyme Inhibition
Once inhibitory activity is confirmed, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Caption: A step-by-step workflow for determining the kinetic mechanism of enzyme inhibition.
The data can be visualized using Lineweaver-Burk or Michaelis-Menten plots, which will exhibit characteristic changes depending on the mode of inhibition.[13] From these plots, the inhibition constant (Ki) can be calculated, providing a quantitative measure of the inhibitor's potency.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Inhibitory Activity of this compound Against Various Enzymes
| Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| Mushroom Tyrosinase | Competitive | TBD | TBD |
| Protein Kinase X | TBD | TBD | TBD |
| Histone Deacetylase Y | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Conclusion and Future Directions
This compound represents a promising, yet understudied, molecule in the field of enzyme inhibition. The strategic incorporation of three fluorine atoms onto the cinnamic acid scaffold is anticipated to confer unique inhibitory properties. This guide provides a comprehensive framework for researchers to initiate their investigations into the biological activities of this compound.
Future studies should focus on:
-
Broad-spectrum enzyme screening to identify novel targets.
-
In-depth kinetic studies to elucidate the mechanism of action against confirmed targets.
-
Structural biology studies (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interactions at the atomic level.
-
Cell-based assays to evaluate the compound's efficacy in a more biologically relevant context.
The exploration of this compound and other fluorinated cinnamic acid derivatives holds significant potential for the discovery of novel therapeutic agents and research tools.
References
- 1. Metabolomics and In Silico Docking-Directed Discovery of Small-Molecule Enzyme Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Target Prediction for Small Molecules. [sonar.ch]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
- 7. In silico prediction of potential chemical reactions mediated by human enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. protocols.io [protocols.io]
- 13. Khan Academy [khanacademy.org]
Application Notes & Protocols: Unlocking the Therapeutic Potential of 3,4,5-Trifluorocinnamic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the biological activity of 3,4,5-Trifluorocinnamic acid derivatives.
Introduction: A Privileged Scaffold Enhanced by Fluorine
Cinnamic acid and its analogues are naturally occurring phenylpropanoids found in a variety of plants and are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The core structure, featuring a phenyl ring, an α,β-unsaturated carbonyl group, and a carboxylic acid moiety, offers multiple sites for chemical modification, making it a "privileged scaffold" in medicinal chemistry.[5][6] The introduction of fluorine atoms onto this scaffold is a strategic approach to enhance its therapeutic potential. Fluorination can significantly improve metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates.
This guide focuses on derivatives of This compound , a scaffold that combines the inherent bioactivity of the cinnamic acid core with the potent modulatory effects of trifluorination on the phenyl ring. We provide an in-depth overview and detailed protocols for screening and characterizing the primary biological activities of these promising compounds.
Synthesis and Characterization: The Foundation of Biological Screening
The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[7][8] For this compound, this typically involves the reaction of 3,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base like pyridine and piperidine.[7][9]
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. jocpr.com [jocpr.com]
Application Note & Protocols: 3,4,5-Trifluorocinnamic Acid in Advanced Polymer Synthesis
Abstract: The strategic incorporation of fluorine into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, and hydrophobicity. This guide explores the potential of 3,4,5-Trifluorocinnamic Acid as a functional monomer for the synthesis of novel fluorinated polymers. By combining the inherent rigidity and photoreactive potential of the cinnamate scaffold with the distinctive attributes of fluorine, this monomer serves as a promising building block for next-generation materials in specialty coatings, optics, and biomedical applications, particularly in drug delivery systems.[1][2][3] This document provides a comprehensive overview of the monomer's properties, proposes synthetic routes based on established methodologies for related compounds, and outlines detailed protocols for polymerization and characterization.
Part 1: Scientific Rationale and Monomer Profile
The development of advanced polymers hinges on the design of monomers that confer specific, desirable functionalities. Cinnamic acid and its derivatives are recognized as valuable bio-based building blocks that can introduce rigidity, leading to increased glass transition temperatures (Tg), and a photo-crosslinkable vinyl group for post-polymerization modification.[4][5][6] However, the direct polymerization of cinnamic acid can be challenging.[4][5]
The introduction of a 3,4,5-trifluorophenyl moiety to the cinnamic acid structure is hypothesized to yield polymers with a synergistic combination of properties:
-
Enhanced Thermal and Chemical Stability: The high bond energy of the C-F bond (~485 kJ/mol) is known to significantly increase the thermal decomposition temperature and resistance to chemical degradation in polymers.[7]
-
Hydrophobicity and Lipophilicity: The trifluorinated aromatic ring is expected to create highly hydrophobic and lipophilic polymers, desirable for low-surface-energy coatings and for enhancing drug-carrier interactions in delivery systems.[1][2]
-
Modified Optical Properties: Fluorination typically lowers a material's refractive index and can improve optical clarity, making such polymers candidates for optical fibers and coatings.[8]
-
Biocompatibility and Metabolic Stability: In the context of drug development, fluorination can stabilize drug metabolism and improve a drug's ability to cross cellular membranes.[1][9]
Monomer Profile: this compound
| Property | Value | Reference |
| CAS Number | 152152-19-7 | [10][11] |
| Molecular Formula | C₉H₅F₃O₂ | [10] |
| Molecular Weight | 206.13 g/mol | [10] |
| Appearance | Light creamy lemon powder | [11] |
| Melting Point | 195-199 °C | [11] |
| pKa (Predicted) | 4.13 ± 0.10 | [11] |
Part 2: Proposed Polymerization Strategy and Anticipated Properties
Free radical polymerization of cinnamic acid itself is inefficient due to the nature of the 1,2-disubstituted vinyl group.[4][5] Therefore, a common and necessary first step is the esterification of the carboxylic acid to a more reactive monomer, such as its methyl ester. Subsequently, controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are ideal for producing copolymers with controlled molecular weights and narrow dispersity.[4][5]
This guide proposes a two-step approach:
-
Esterification: Synthesis of Methyl 3,4,5-trifluorocinnamate.
-
Copolymerization: RAFT copolymerization of Methyl 3,4,5-trifluorocinnamate with a common comonomer like Styrene (St) or Methyl Acrylate (MA) to ensure effective polymer chain growth.
Anticipated Polymer Properties
The properties of the resulting fluorinated copolymers are expected to show significant improvements over their non-fluorinated analogs.
| Property | Poly(Styrene) (Typical) | Hypothetical Poly(St-co-MTFCA) | Rationale & Supporting Evidence |
| Glass Transition Temp. (Tg) | ~100 °C | >120 °C | The rigid, bulky trifluorocinnamate unit will restrict chain mobility.[4][5] |
| Thermal Decomposition (Td, 5% wt loss) | ~350-400 °C | >500 °C | The high C-F bond energy enhances thermal stability.[7][8][12] |
| Water Contact Angle | ~90° | >110° | Fluorinated groups are highly effective at creating hydrophobic surfaces.[2] |
| Optical Transparency | High | High | Fluorination can reduce intermolecular interactions, improving clarity.[8] |
Part 3: Experimental Application Protocols
Protocol 1: Synthesis of Methyl 3,4,5-trifluorocinnamate Monomer
This protocol describes the conversion of the carboxylic acid to its methyl ester, a monomer more suitable for radical polymerization. The reaction utilizes a standard Fischer esterification method.[13]
Materials and Reagents
| Reagent | Formula | M.W. | Purpose |
|---|---|---|---|
| This compound | C₉H₅F₃O₂ | 206.13 | Starting Material |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Reactant & Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | Neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 48.5 mmol) and anhydrous methanol (150 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2 mL) to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing provides the necessary activation energy for the esterification reaction, driving it towards completion. The large excess of methanol also shifts the equilibrium to favor product formation.
-
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-water. A white precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Causality Note: This neutralization step is critical to remove the acid catalyst, which could interfere with subsequent polymerization steps.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 3,4,5-trifluorocinnamate as a white crystalline solid. Confirm purity and structure via NMR and melting point analysis.
Protocol 2: RAFT Copolymerization of Methyl 3,4,5-trifluorocinnamate (MTFCA) and Styrene (St)
This protocol outlines a controlled radical polymerization to synthesize a well-defined copolymer, P(St-co-MTFCA).
Materials and Reagents
| Reagent | Formula | M.W. | Purpose |
|---|---|---|---|
| Methyl 3,4,5-trifluorocinnamate | C₁₀H₇F₃O₂ | 220.16 | Monomer 1 |
| Styrene (St) | C₈H₈ | 104.15 | Monomer 2 |
| AIBN | C₈H₁₂N₄ | 164.21 | Radical Initiator |
| S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | C₁₇H₃₂O₂S₃ | 364.64 | RAFT Agent |
| Anisole (Anhydrous) | C₇H₈O | 108.14 | Solvent |
Step-by-Step Methodology
-
Reagent Preparation: In a Schlenk flask, combine Methyl 3,4,5-trifluorocinnamate (MTFCA) (2.20 g, 10 mmol), Styrene (St) (4.16 g, 40 mmol), the RAFT agent (72.9 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol). Add anhydrous anisole (15 mL).
-
Causality Note: The ratio of monomer to RAFT agent determines the target molecular weight. The ratio of initiator to RAFT agent influences the polymerization rate and control over the reaction. AIBN is chosen for its predictable decomposition kinetics at the reaction temperature.
-
-
Degassing: Seal the flask with a rubber septum. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains and inhibit polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Dilute the viscous reaction mixture with a small amount of tetrahydrofuran (THF). Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol (~500 mL) with vigorous stirring.
-
Causality Note: The polymer is soluble in THF but insoluble in methanol, allowing for the separation of the polymer from unreacted monomers and other small molecules.
-
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 60 °C to a constant weight.
Part 4: Characterization and Validation Workflow
A systematic characterization workflow is essential to validate the successful synthesis and determine the properties of the new polymer.
Caption: Workflow for the synthesis and characterization of fluorinated cinnamic acid-based polymers.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the monomer and polymer. ¹⁹F NMR is crucial for verifying the incorporation of the fluorinated monomer into the copolymer backbone.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[14] A low dispersity (typically < 1.3) is indicative of a controlled polymerization process.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., ester carbonyl, C-F bonds) and the disappearance of the monomer's C=C bond signal upon polymerization.
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the polymer as a function of temperature, determining its thermal decomposition temperature (Td).[15][16]
-
Differential Scanning Calorimetry (DSC): Used to identify the glass transition temperature (Tg), providing insight into the polymer's amorphous nature and chain mobility.[17]
-
Contact Angle Goniometry: Measures the static water contact angle on a spin-coated film of the polymer to quantify its surface hydrophobicity.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging [tesidottorato.depositolegale.it]
- 10. This compound | 152152-19-7 [chemicalbook.com]
- 11. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Grafting of thermotropic fluorinated mesogens on polysiloxane to improve the processability of linear low-density polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Resolution NMR Analysis of 3,4,5-Trifluorocinnamic Acid
Introduction
3,4,5-Trifluorocinnamic acid is a fluorinated derivative of cinnamic acid, a class of compounds with significant interest in pharmaceutical and materials science research. The incorporation of fluorine atoms can dramatically alter the physicochemical and biological properties of organic molecules, including their metabolic stability, binding affinity, and lipophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This application note provides a detailed, field-proven protocol for the comprehensive NMR analysis of this compound, encompassing both ¹H and ¹⁹F NMR spectroscopy. The methodologies outlined herein are designed to yield high-quality, reproducible data suitable for researchers in drug development and chemical synthesis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical protocol. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃O₂ | [1][2][3] |
| Molecular Weight | 202.13 g/mol | [1][2] |
| Physical Form | Powder | [4] |
| Predicted pKa | 4.13 ± 0.10 | [4] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Rationale for a Dual ¹H and ¹⁹F NMR Approach
For fluorinated molecules such as this compound, a comprehensive NMR analysis necessitates the acquisition of both proton (¹H) and fluorine (¹⁹F) spectra.
-
¹H NMR provides critical information about the non-fluorinated portions of the molecule, specifically the vinylic and aromatic protons. The coupling constants between these protons can confirm the trans configuration of the double bond, a common feature in cinnamic acid derivatives.[5]
-
¹⁹F NMR offers several distinct advantages for analyzing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[6][7] Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, providing a clear window for structural analysis, even in complex matrices.[6][8][9] The absence of endogenous fluorine in biological systems also makes ¹⁹F NMR a powerful tool for in vivo studies.[6][10]
Experimental Workflow
The following diagram illustrates the key stages in the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Detailed Experimental Protocol
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. For carboxylic acids, the choice of solvent is critical to ensure complete dissolution and minimize hydrogen bonding effects that can lead to peak broadening.
-
Solvent Selection: Due to the acidic nature of the carboxylic acid moiety, deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent. Its polar aprotic nature effectively dissolves the analyte and minimizes the exchange of the acidic proton. Alternatively, deuterated methanol (Methanol-d₄) can be used, particularly if solubility in DMSO-d₆ is limited.[8] For acid-sensitive compounds, deuterated chloroform (CDCl₃) can be used, but may require the addition of a small amount of a more polar co-solvent to achieve sufficient concentration.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[11] For ¹³C NMR, a higher concentration of 20-30 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR in most organic solvents, with its chemical shift set to 0.00 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference standard (0.00 ppm).[12] Alternatively, a secondary standard such as trifluoroacetic acid (TFA) can be used.[13]
Step-by-Step Protocol:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.
-
Prepare a Pasteur pipette with a small plug of glass wool at the bottom.
-
Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube securely.
NMR Instrument Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Table of Recommended NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer Frequency | ≥ 400 MHz | Corresponding ¹⁹F frequency |
| Pulse Program | Standard 1D pulse sequence (e.g., zg30) | Standard 1D pulse sequence with proton decoupling |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 1-2 seconds |
| Number of Scans | 16-64 | 64-256 |
| Spectral Width | ~16 ppm | ~250 ppm |
| Transmitter Offset | Centered on the aromatic region (~7-8 ppm) | Centered on the aromatic fluorine region (~ -120 to -170 ppm) |
| Referencing | TMS (0.00 ppm) | CFCl₃ (0.00 ppm) |
Rationale for Parameter Choices:
-
Proton Decoupling in ¹⁹F NMR: It is crucial to acquire the ¹⁹F NMR spectrum with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings. This results in sharp singlets for each fluorine environment, facilitating easier interpretation and integration.
-
Relaxation Delay: The relaxation delay (d1) should be set to at least 1-2 times the longest T1 relaxation time of the nuclei of interest to ensure quantitative integration. For fluorinated compounds, T1 values can vary, and a slightly longer delay may be beneficial for accurate quantification.[13]
Expected Spectral Features and Interpretation
Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:
¹H NMR Spectrum:
-
Vinylic Protons: Two doublets are expected in the olefinic region (typically between 6.0 and 8.0 ppm). The proton alpha to the carbonyl group will likely appear downfield from the proton beta to the carbonyl. A large coupling constant (J ≈ 16 Hz) between these two protons would confirm the trans stereochemistry of the double bond.[5]
-
Aromatic Protons: A singlet is expected for the two equivalent aromatic protons. The chemical shift will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
-
Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically appearing far downfield (>10 ppm). Its chemical shift and line shape can be highly dependent on concentration, temperature, and solvent.
¹⁹F NMR Spectrum:
-
Aromatic Fluorines: Two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments on the aromatic ring (F3/F5 and F4).
-
The signal for the two equivalent fluorines at the 3 and 5 positions is expected to be a doublet of doublets due to coupling to the adjacent fluorine at the 4-position and the aromatic protons.
-
The signal for the fluorine at the 4-position is expected to be a triplet due to coupling to the two equivalent fluorines at the 3 and 5 positions.
-
-
Chemical Shifts: The chemical shifts of aromatic fluorines are sensitive to the electronic environment. Based on data for similar compounds, these signals are expected to appear in the range of -120 to -170 ppm relative to CFCl₃.[12]
Data Processing and Reporting
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum to the internal standard (TMS for ¹H, CFCl₃ for ¹⁹F).
-
Integrate all signals and normalize the integrals to a known number of protons or fluorines.
-
Report the chemical shifts (δ) in ppm, the multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), the coupling constants (J) in Hertz (Hz), and the integration values.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating checks to ensure data integrity:
-
Internal Referencing: The use of an internal standard (TMS and CFCl₃) provides a consistent and reliable reference for chemical shifts across different experiments and instruments.
-
Coupling Constant Analysis: The observed coupling constants in both the ¹H and ¹⁹F spectra must be consistent with the proposed structure. For example, the J-coupling between F3/F5 and F4 should be identical in both signals.
-
Integration Consistency: The integral ratios in both the ¹H and ¹⁹F spectra must correspond to the number of nuclei in each chemical environment.
By adhering to this detailed protocol, researchers can confidently obtain high-quality NMR data for the structural characterization and purity assessment of this compound, contributing to the advancement of drug discovery and materials science.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. bmse000124 Trans-Cinnamic Acid at BMRB [bmrb.io]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. colorado.edu [colorado.edu]
- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. hmdb.ca [hmdb.ca]
- 8. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation [nmr.chem.ualberta.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organomation.com [organomation.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for the Analysis of 3,4,5-Trifluorocinnamic Acid
Application Note and Protocol
Abstract: This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4,5-Trifluorocinnamic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate and reliable analytical characterization of this compound for purity assessment and stability studies. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound is a fluorinated derivative of cinnamic acid. Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. As with many fluorinated compounds, precise and accurate analytical methods are essential for quality control, ensuring the purity of synthetic batches and monitoring their stability over time. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5]
This guide presents a scientifically sound, step-by-step approach to developing and validating a stability-indicating HPLC method for this compound. We will delve into the rationale behind the selection of chromatographic parameters and provide detailed protocols for method validation to ensure its suitability for its intended purpose.
Part 1: Physicochemical Properties and Chromatographic Behavior
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. For this compound, the key parameters influencing its chromatographic behavior are its acidity (pKa), lipophilicity (logP), and UV absorbance.
-
Acidity (pKa): Cinnamic acids are carboxylic acids, and their ionization is pH-dependent. The pKa value dictates the optimal mobile phase pH for achieving good peak shape and retention. For acidic compounds like this compound, a mobile phase pH of around 2.5-3.5 is typically employed. This suppresses the ionization of the carboxylic acid group, rendering the molecule more hydrophobic and promoting retention on a reversed-phase column.
-
Lipophilicity (logP): The logP value provides an indication of a compound's hydrophobicity and its affinity for the non-polar stationary phase. Cinnamic acid derivatives are generally amenable to reversed-phase chromatography.
-
UV Absorbance: The conjugated system of the cinnamic acid structure results in strong UV absorbance, making UV detection a suitable and sensitive method. The detection wavelength should be set at or near the absorbance maximum (λmax) to ensure high sensitivity. For cinnamic acid and its derivatives, this is often in the range of 270-330 nm.[6][7][8]
Part 2: Recommended HPLC Method for Purity Assessment
This section details a reliable isocratic RP-HPLC method for the routine analysis of this compound.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Autosampler Vials | 2 mL, amber glass, with PTFE/silicone septa |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Reagent and Sample Preparation
Mobile Phase Preparation (pH 2.5 Phosphate Buffer:Acetonitrile)
-
Buffer Preparation: Prepare a 20 mM potassium dihydrogen phosphate (KH2PO4) solution in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the phosphate buffer to 2.5 using phosphoric acid.
-
Mobile Phase Composition: Mix the prepared buffer and HPLC-grade acetonitrile in the desired ratio (e.g., 60:40 v/v).
-
Degassing: Degas the mobile phase using sonication or vacuum filtration before use.
Diluent Preparation
Use a mixture of water and acetonitrile (e.g., 50:50 v/v) as the diluent.
Standard Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Sample Solution Preparation
Prepare sample solutions at a similar concentration to the standard solution using the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 20 mM KH2PO4 (pH 2.5): Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or determined λmax) |
| Run Time | 10 minutes |
Experimental Workflow
Caption: Overall workflow for HPLC analysis of this compound.
Part 3: Method Validation Protocol (ICH Q2(R1) Guideline)
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[1][2][3]
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[9][10][11][12]
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).
-
Evaluation: Assess the resolution between the main peak (this compound) and any degradation product peaks. The peak purity of the analyte should also be evaluated using a PDA detector.
Caption: Logical flow for specificity and stability-indicating study.
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
Protocol:
-
Prepare a series of at least five solutions of this compound at different concentrations (e.g., 50% to 150% of the nominal concentration).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.
Protocol:
-
Accuracy (Recovery): Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability): Perform at least six replicate injections of the standard solution at 100% concentration and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol:
These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time and assess the impact on the results (e.g., retention time, peak area, and resolution):
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Acetonitrile composition in the mobile phase (± 2%)
The results should remain within the acceptance criteria for system suitability.
Part 4: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Mobile phase pH too close to pKa- Column degradation | - Lower mobile phase pH- Use a new column |
| Retention Time Shift | - Inconsistent mobile phase preparation- Fluctuation in column temperature | - Prepare mobile phase carefully- Ensure stable column temperature |
| Poor Resolution | - Inappropriate mobile phase composition- Column aging | - Optimize acetonitrile percentage- Replace the column |
Part 5: Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The method is simple, accurate, precise, and specific, making it suitable for quality control and stability testing in research and drug development environments. Adherence to the validation protocols outlined will ensure that the method generates high-quality, defensible data.
Part 6: References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1
-
Lee, J. H., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. Applied Biological Chemistry, 64(1), 49. 6
-
Bertolucci, S. K. V., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Planta Medica, 75(05), 547-552. 7
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 3
-
ICH. Quality Guidelines. 13
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. 4
-
Sathishkumar, D., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods, 12(7), 935-943. 14
-
Bertolucci, S. K. V., et al. (2008). Development and Validation of an RP-HPLC Method for Quantification of Cinnamic Acid Derivatives and Kaurane-Type Diterpenes in Mikania laevigata and Mikania glomerata. Planta Medica, 75(05), 547-552. 8
-
Sathishkumar, D., et al. (2020). Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. ResearchGate. 15
-
Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian journal of pharmaceutical sciences, 71(6), 634–639. 9
-
Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Semantic Scholar. 10
-
Basappa, G., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific Pharmaceutical Sciences, 2(11), 21-28. 11
-
de Oliveira, M. A. L., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 7(10), 4155-4162. 12
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-35. 5
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. d-nb.info [d-nb.info]
- 7. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 11. actascientific.com [actascientific.com]
- 12. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3,4,5-Trifluorocinnamic Acid in Biological Assays
Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds and synthetic analogs that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The inherent bioactivity of the cinnamic acid scaffold, characterized by a phenyl ring attached to an acrylic acid moiety, makes it a privileged structure in medicinal chemistry.[1][3] Modifications to this core structure, particularly at the carboxylic acid group and on the phenyl ring, can dramatically modulate its therapeutic properties.[1]
This application note focuses on a specific, synthetically valuable starting material: 3,4,5-trifluorocinnamic acid . The strategic incorporation of fluorine atoms onto the phenyl ring is a cornerstone of modern drug design.[4] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that can lead to enhanced pharmacokinetic and pharmacodynamic profiles.[4] These advantages include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the compound.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP) and acidity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
By derivatizing the carboxylic acid functional group of this compound into esters and amides, researchers can generate a diverse library of compounds for biological screening. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets. This guide provides detailed protocols for the synthesis of these derivatives and discusses their potential applications in biological assays, with a focus on their evaluation as potential anticancer agents and enzyme inhibitors.
General Workflow for Synthesis and Evaluation
The development of novel therapeutic agents from the this compound scaffold follows a logical progression from chemical synthesis to biological characterization. The workflow below outlines the key stages in this process, emphasizing the iterative nature of drug discovery.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Protocols for Derivatization
The following protocols are optimized for the derivatization of this compound. It is crucial to perform these reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). All reagents should be of high purity, and anhydrous solvents should be used where specified.
Protocol 1: Synthesis of this compound Amides via Carbodiimide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a coupling additive like 1-hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAt) to facilitate amide bond formation under mild conditions. This method is broadly applicable to a wide range of primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Addition of Reagents: Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base and Coupling Agent Addition: While stirring, add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Protocol 2: Synthesis of this compound Esters via Fischer-Speier Esterification
This classic acid-catalyzed esterification method is effective for producing simple alkyl esters. The use of a large excess of the alcohol drives the equilibrium towards the product.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add solid NaHCO₃ in small portions until gas evolution ceases to neutralize the acid catalyst.
-
Solvent Removal: Remove the excess alcohol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude ester.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Biological Activity and Structure-Activity Relationship (SAR)
The derivatization of this compound opens up avenues for exploring its potential in various biological assays. A key area of interest is oncology, where cinnamic acid derivatives have demonstrated promising anticancer activities.[1] The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance the cytotoxic effects of these compounds.[5]
The following table summarizes the cytotoxic activity of representative fluorinated cinnamic acid derivatives against various cancer cell lines. While data for a comprehensive library of this compound derivatives is not yet available in the literature, these examples provide valuable insights into the potential of this compound class.
| Compound/Derivative | Cancer Cell Line | Biological Activity (IC₅₀) | Reference(s) |
| N-(pyrimidin-2-yl)benzenesulfonamide-p-fluorocinnamide | HepG2 (Liver) | 4.23 µM | [6] |
| Substituted Cinnamic Acyl Sulfonamide (Compound 56a) | MCF-7 (Breast) | 0.17 µg/mL | [7] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59e) | A549 (Lung) | 0.04 µM | [7] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59e) | HeLa (Cervical) | 0.004 µM | [7] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (Compound 59g) | HeLa (Cervical) | 0.033 µM | [7] |
| Cinnamic Acid Ester (Compound 5a) | Mushroom Tyrosinase | 2.0 µM | [8] |
| Cinnamic Acid Ester (Compound 5g) | Mushroom Tyrosinase | 8.3 µM | [8] |
Key SAR Insights:
-
Amide vs. Ester: Both amide and ester derivatives of cinnamic acid have shown significant biological activity. The choice of the amine or alcohol component in the derivatization is a critical determinant of potency and selectivity.[9]
-
Role of Fluorine: The presence of fluorine, particularly in combination with other functional groups, can lead to potent anticancer activity.[6] For instance, a 4-fluoro substituent has been identified as a key feature in some potent EGFR-tyrosine kinase inhibitors.[6]
-
Enzyme Inhibition: Fluorinated cinnamic acid derivatives have also been explored as enzyme inhibitors. For example, certain esters have demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[8]
Potential Mechanism of Action: Inhibition of EGFR Signaling
Many cinnamic acid derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. One such critical target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[10][11] The inhibition of EGFR can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
The diagram below illustrates the EGFR signaling pathway and the potential point of intervention for this compound derivatives.
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of novel bioactive compounds. The derivatization of its carboxylic acid group into a diverse array of esters and amides, coupled with the strategic placement of fluorine atoms on the phenyl ring, provides a powerful platform for the discovery of potent and selective therapeutic agents. The protocols outlined in this guide offer robust and adaptable methods for generating compound libraries for biological screening. Further investigation into the anticancer and enzyme inhibitory activities of these derivatives is warranted and holds significant promise for the development of new drugs.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,4,5-Trifluorocinnamic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3,4,5-Trifluorocinnamic acid. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its synthesis, with a primary focus on addressing low product yield.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to low yields if reaction conditions are not carefully optimized. The strong electron-withdrawing nature of the three fluorine atoms on the aromatic ring significantly influences the reactivity of the starting material, 3,4,5-trifluorobenzaldehyde. This guide provides in-depth, cause-and-effect troubleshooting for the most common synthetic routes.
The two primary and most effective routes for synthesizing this compound from 3,4,5-trifluorobenzaldehyde are the Knoevenagel-Doebner condensation and the Perkin reaction.
Caption: Primary synthetic routes to this compound.
General Troubleshooting: Pre-Reaction Checks
Before troubleshooting specific reaction pathways, it's crucial to rule out common upstream errors that frequently contribute to low yields.[1]
Q1: I'm getting a low yield, but I'm not sure where to start. What are the first things I should check?
A1: Always begin by verifying the integrity of your starting materials and setup.
-
Reagent Purity:
-
3,4,5-Trifluorobenzaldehyde: This aldehyde can oxidize over time to the corresponding carboxylic acid if exposed to air. An aged bottle of aldehyde is a common source of failure. Confirm its purity by NMR or melting point. If it's impure, consider purifying it by distillation or recrystallization.
-
Solvents and Reagents: Ensure all solvents are anhydrous where required (e.g., in the Perkin reaction). Bases like piperidine or triethylamine should be fresh and colorless. Anhydrous potassium or sodium acetate for the Perkin reaction should be freshly fused or dried in a vacuum oven.[2]
-
-
Glassware and Atmosphere: All glassware should be meticulously dried (oven or flame-dried) to remove any trace moisture, which can interfere with base catalysts and intermediates.[1] For reactions sensitive to oxygen, ensure you have a properly maintained inert atmosphere (Nitrogen or Argon).
Troubleshooting Pathway 1: Knoevenagel-Doebner Condensation
This is often the preferred method due to its milder conditions compared to the Perkin reaction. The reaction involves the condensation of 3,4,5-trifluorobenzaldehyde with malonic acid, typically catalyzed by a weak base like piperidine in pyridine, followed by decarboxylation.[3][4]
Q2: My Knoevenagel reaction has stalled, and TLC analysis shows a significant amount of unreacted aldehyde. What's wrong?
A2: A stalled reaction points to issues with the catalyst, temperature, or the removal of the water byproduct.
-
Causality: The Knoevenagel condensation is an equilibrium-driven process.[5] The reaction generates water, and its accumulation can shift the equilibrium back towards the starting materials. The catalyst's role is to deprotonate the malonic acid, which is a crucial step for the initial nucleophilic attack.[6]
-
Troubleshooting Steps:
-
Catalyst Inefficiency: Ensure the base catalyst (e.g., piperidine, pyridine) is not degraded. Use a freshly opened bottle or a redistilled supply. The amount of catalyst can also be optimized; sometimes, a slight increase can restart a stalled reaction.[7]
-
Insufficient Temperature: While many Knoevenagel reactions proceed at room temperature, the subsequent decarboxylation step often requires heat.[4] If you are performing a one-pot condensation/decarboxylation, slowly increase the temperature to reflux (typically 80-110°C) and monitor by TLC.[8]
-
Water Removal: The accumulation of water can halt the reaction. If heating alone is insufficient, consider using a Dean-Stark apparatus to azeotropically remove water, especially if using a solvent like toluene.[9]
-
Q3: My reaction is working, but the yield is still low, and the crude product is a messy mixture. How can I improve this?
A3: Low yield with side products often suggests that the reaction conditions are either too harsh or not selective enough. Michael addition of a second malonic acid molecule to the newly formed cinnamic acid can be a problematic side reaction.[9]
-
Causality: The electron-withdrawing fluorine atoms make the β-carbon of the product, this compound, highly electrophilic and susceptible to a subsequent Michael addition by another enolate of malonic acid.
-
Troubleshooting Steps & Optimization:
-
Stoichiometry Control: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) relative to malonic acid to ensure the malonic acid is consumed, minimizing its availability for side reactions.
-
"Green" Conditions: Modern protocols often avoid traditional pyridine/piperidine systems. Using an ammonium salt like ammonium bicarbonate in a solvent-free or minimal solvent (e.g., EtOAc) condition at elevated temperatures can give cleaner reactions and high yields.[10] This method generates ammonia/amine in situ while the bicarbonate aids in the reaction workup.
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed, as this can promote side reactions. Monitor closely by TLC.[9]
-
| Parameter | Standard Condition (Doebner) | Optimized "Green" Condition | Rationale for Change |
| Base/Catalyst | Pyridine (solvent) / Piperidine (cat.) | Ammonium Bicarbonate (0.4 eq) | Avoids toxic and hazardous pyridine/piperidine; often results in a cleaner reaction profile.[10] |
| Solvent | Pyridine or Toluene | Minimal Ethyl Acetate or Solvent-free | Reduces solvent waste and can accelerate the reaction by increasing reagent concentration. |
| Temperature | 90-110 °C | 90-140 °C (molten) | High temperature is needed for decarboxylation and to drive the solid-state reaction. |
| Water Removal | Reflux / Dean-Stark | Not explicitly required | The high temperature and gas evolution (CO2, NH3) help drive off water. |
Troubleshooting Pathway 2: Perkin Reaction
The Perkin reaction involves condensing 3,4,5-trifluorobenzaldehyde with acetic anhydride using the alkali salt of the acid (e.g., potassium acetate) as a base.[11] This reaction typically requires high temperatures (160-180°C).[12]
Q4: My Perkin reaction is giving me a very low yield of the desired acid, and the crude product is a dark, tarry substance.
A4: The high temperatures required for the Perkin reaction can lead to polymerization and decomposition, especially with a reactive aldehyde.[2] Incomplete hydrolysis of the intermediate mixed anhydride is another common culprit.
-
Causality: The Perkin reaction proceeds through the formation of an enolate from acetic anhydride, which then adds to the aldehyde.[13] The high heat needed to drive this process can also cause thermal degradation of the starting materials and products, leading to charring. The initial product is a mixed anhydride which must be hydrolyzed to yield the final cinnamic acid.[14]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Use a sand bath or heating mantle with a temperature controller to avoid overheating. While the reaction is slow at lower temperatures, excessive heat is a primary cause of tar formation. Try to find the minimum temperature required for a reasonable reaction rate (monitor by TLC).
-
Ensure Anhydrous Conditions: Any moisture in the reaction mixture will react with the acetic anhydride, consuming it and reducing the yield. Ensure the potassium acetate is anhydrous and the glassware is perfectly dry.[2]
-
Complete Hydrolysis: After the condensation step, the intermediate must be fully hydrolyzed. Ensure you are adding sufficient base (e.g., NaOH or KOH solution) and heating for an adequate time to break up the anhydride before acidification.[15] Incomplete hydrolysis will result in product loss.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing the formation of thermal degradation byproducts.[2]
-
General Troubleshooting: Workup and Purification
A significant amount of product can be lost during the final isolation and purification stages.
Q5: My reaction seems to have gone to completion according to TLC, but my final isolated yield is very poor. Where did my product go?
A5: Product loss during workup is common and usually stems from issues with extraction, precipitation, or purification.
-
Causality: this compound has both polar (carboxylic acid) and non-polar (fluorinated aromatic ring) character. Its solubility can be tricky, and it may be partially soluble in both aqueous and organic layers, especially if the pH is not optimal.
-
Troubleshooting Steps:
-
Optimize Acidification: When precipitating the product from an aqueous basic solution, acidify slowly with cooling (ice bath) to a pH of ~2-3.[8] Adding acid too quickly can cause the product to oil out or form very fine crystals that are difficult to filter. Check the pH of the filtrate to ensure all the carboxylate has been protonated.
-
Extraction Efficiency: If you are performing an extractive workup, the carboxylate salt will be in the aqueous layer. After acidification, the carboxylic acid will move to the organic layer. Use a suitable solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3x) to ensure complete recovery.[16]
-
Purification Method:
-
Recrystallization: If your crude product is highly impure, direct recrystallization may lead to significant loss. Consider a quick filtration through a small plug of silica gel to remove baseline impurities first.[17] For recrystallization, a mixed solvent system (like ethanol/water or ethyl acetate/hexane) may be necessary to get good crystal formation instead of oiling out.[17]
-
Column Chromatography: If column chromatography is necessary, be aware that acidic compounds can streak on silica gel. It may be helpful to add a small amount of acetic acid (~0.5-1%) to the eluent to improve peak shape.[17]
-
-
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low synthesis yield.
Experimental Protocols
Protocol 1: Optimized Knoevenagel-Doebner Condensation [8][10]
-
To a round-bottom flask, add 3,4,5-trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).
-
Add a minimal amount of ethyl acetate to create a slurry.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath to 110-120 °C. Gas evolution (CO₂, NH₃, H₂O) should be observed.
-
Maintain heating for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate with 1% Acetic Acid).
-
After the reaction is complete (disappearance of the aldehyde), cool the mixture to room temperature.
-
Dissolve the solid mass in a 1 M NaOH solution.
-
Transfer the solution to a separatory funnel and wash with ethyl acetate (2x) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Protocol 2: Perkin Reaction [11][12]
-
In an oven-dried round-bottom flask under an inert atmosphere, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), anhydrous potassium acetate (2.0 eq), and acetic anhydride (3.0 eq).
-
Heat the mixture to 170-180 °C with stirring for 5-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully add it to water to hydrolyze the excess acetic anhydride.
-
Add a 10% NaOH solution and heat the mixture to reflux for 30-60 minutes to hydrolyze the intermediate anhydride.
-
Cool the solution, and if necessary, perform a hot filtration to remove any polymeric material.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to pH ~2 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. byjus.com [byjus.com]
- 14. scribd.com [scribd.com]
- 15. Sciencemadness Discussion Board - Need help with the Perkin condensation reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Trifluorocinnamic Acid
Welcome to the technical support center for the synthesis and optimization of 3,4,5-Trifluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile fluorinated intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its trifluorinated phenyl ring imparts unique electronic properties and metabolic stability to target molecules. However, the synthesis of this compound can present challenges. This guide offers practical, experience-driven solutions to common hurdles encountered during its preparation.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound via the Knoevenagel condensation of 3,4,5-trifluorobenzaldehyde with malonic acid, but I am getting a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knoevenagel condensation are a frequent issue stemming from several factors.[2] Let's break down the potential culprits and their remedies.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Insufficient Catalyst Activity | The Knoevenagel condensation requires a basic catalyst to deprotonate the active methylene group of malonic acid, forming the reactive nucleophile.[3][4] Weak or contaminated bases will result in a slow or incomplete reaction. | Use a fresh, high-purity weak base such as piperidine or pyridine.[2][5] Ensure the catalyst is not degraded. For a greener approach, consider catalysts like triphenylphosphine under solvent-free conditions, which can offer excellent yields.[6] |
| Presence of Water | Water can interfere with the reaction equilibrium by hydrolyzing intermediates and shifting the equilibrium away from the desired product.[3] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[2] The addition of a dehydrating agent like molecular sieves can also be beneficial to remove water as it forms.[3] |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product. | The optimal temperature for the Knoevenagel condensation is typically at a mild reflux.[2] For the synthesis of trifluoromethyl-substituted cinnamic acids, heating at 110-115°C has been reported to be effective.[5][7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature. |
| Incomplete Reaction | The reaction may not have reached completion, leaving unreacted starting materials. | Monitor the reaction progress closely using TLC.[8] Spot the reaction mixture alongside the starting materials (3,4,5-trifluorobenzaldehyde and malonic acid) to visualize the consumption of reactants and the formation of the product. |
| Product Loss During Work-up | Significant product loss can occur during the extraction and purification steps.[8] this compound is a solid, and care must be taken during its isolation. | After the reaction is complete, cool the mixture and precipitate the product by adding chilled water.[5] Adjust the pH to 2-3 with a dilute acid like 2N HCl to ensure the carboxylic acid is fully protonated and insoluble in the aqueous layer.[5] Wash the filtered solid with cold water to remove any remaining impurities.[5] |
Issue 2: Product Purity Issues - Oily Product or Broad Melting Point
Question: My synthesized this compound is an oily substance instead of a solid, or it has a broad and depressed melting point. How can I purify it effectively?
Answer:
The presence of impurities is the primary reason for a product appearing as an oil or having a broad melting point.[2][9] The literature melting point for this compound is in the range of 195-199 °C.[10][11] A significant deviation from this indicates the presence of unreacted starting materials, byproducts, or residual solvent.
Purification Strategies:
| Purification Method | Step-by-Step Protocol | Troubleshooting Tips |
| Recrystallization | 1. Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a hot solvent. Ethanol or a mixed solvent system like ethanol/water is often effective.[9] 2. Decolorization (if needed): If colored impurities are present, add a small amount of activated charcoal to the hot solution and perform a hot filtration.[9] 3. Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[9] 4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of the cold recrystallization solvent.[9] 5. Drying: Dry the purified crystals in a vacuum oven.[9] | Oiling Out: If the product separates as an oil instead of crystals, this may be due to a high impurity level or the solvent's boiling point being too high.[9] Try adding a small amount of a co-solvent in which the product is less soluble to induce crystallization, or select a solvent with a lower boiling point.[9] |
| Column Chromatography | 1. Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.[9] 2. Solvent System: Determine an optimal solvent system using TLC that provides good separation between the product and impurities. A mixture of hexane and ethyl acetate is a common starting point.[9] 3. Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.[9] 4. Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[9] 5. Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary, and collect the fractions containing the pure product. | Poor Separation: This can result from an incorrect solvent system, column overloading, or poor column packing.[9] Always optimize the solvent system with TLC first. Ensure the silica gel is packed uniformly and do not overload the column with too much crude material.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method is the Knoevenagel condensation of 3,4,5-trifluorobenzaldehyde with malonic acid, typically catalyzed by a weak base like piperidine or pyridine.[3][5] Another viable route is the Perkin reaction , which involves the condensation of 3,4,5-trifluorobenzaldehyde with an acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid (such as sodium acetate).[12][13][14][15] The Heck reaction , coupling 3,4,5-trifluorophenyl halide with acrylic acid using a palladium catalyst, is also a potential, though less common, method.[2][16][17]
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[10] It is important to keep the container tightly closed to prevent moisture absorption.[18]
Q3: What are the key safety precautions when handling this compound?
A3: this compound is classified as an irritant.[10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] Handle the compound in a well-ventilated fume hood and avoid generating dust.[18] In case of skin or eye contact, rinse the affected area with plenty of water.[18]
Q4: Can I use a stronger base like sodium hydroxide for the Knoevenagel condensation?
A4: It is not recommended to use a strong base like sodium hydroxide. Strong bases can induce a competing self-condensation of the aldehyde (in this case, 3,4,5-trifluorobenzaldehyde), leading to unwanted byproducts and a lower yield of the desired cinnamic acid.[4] Weak bases like piperidine or pyridine are sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
2N Hydrochloric acid
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4,5-trifluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and dry pyridine (3 volumes).[7]
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.[7]
-
Heat the reaction mixture to 110-115°C and maintain for 4-5 hours.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into chilled water (10 volumes) and stir for 1 hour.[5]
-
Adjust the pH of the mixture to 2-3 with 2N HCl at 5-10°C and continue stirring for another hour.[5]
-
Collect the resulting solid by vacuum filtration, wash with chilled water, and dry under vacuum at 50-55°C to yield this compound.[5]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. The synthesis of 3-(Trifluoromethyl)cinnamic acid_Chemicalbook [m.chemicalbook.com]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 11. 152152-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. longdom.org [longdom.org]
- 13. Perkin reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. byjus.com [byjus.com]
- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,4,5-Trifluorocinnamic Acid
Welcome to the technical support center for 3,4,5-Trifluorocinnamic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require robust methods for its purification. Here, we move beyond simple protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound, providing a foundational understanding for subsequent purification steps.
Q1: What are the key physical properties of this compound I should be aware of?
Understanding the physical properties is crucial for selecting an appropriate purification strategy. This compound is typically a light-colored or white solid powder.[1] Key data points are summarized below:
| Property | Value | Source |
| CAS Number | 152152-19-7 | [1][2] |
| Molecular Formula | C₉H₅F₃O₂ | [3] |
| Molecular Weight | 202.13 g/mol | [3] |
| Melting Point | 195-199 °C (lit.) | [1] |
| Appearance | Light creamy lemon to white powder/solid | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
A sharp melting point within the literature range is a primary indicator of high purity. A broad or depressed melting point strongly suggests the presence of impurities.
Q2: What are the most common impurities found in crude this compound after synthesis?
The impurity profile is heavily dependent on the synthetic route employed. For cinnamic acids synthesized via Knoevenagel condensation (a common route involving an aldehyde and malonic acid), the expected impurities are analogous to other fluorinated cinnamic acids.[4]
-
cis-Isomer: The synthesis often yields the thermodynamically more stable trans-isomer as the major product, but the cis-geometric isomer is a common byproduct.[5]
-
Unreacted Starting Materials: Residual 3,4,5-trifluorobenzaldehyde and malonic acid may persist after the reaction is complete.
-
Side-Reaction Byproducts: Depending on the reaction conditions (e.g., Perkin reaction), other aromatic compounds could be formed.[5]
-
Solvent Residues: Solvents used in the reaction or initial work-up may be retained in the crude solid.
Q3: How can I quickly assess the purity of my crude sample?
Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for purity assessment.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is effective. A good starting point is a hexane:ethyl acetate mixture (e.g., 7:3 or 1:1 v/v) with a few drops of acetic acid to ensure the carboxylic acid remains protonated and travels as a single spot.
-
Visualization: UV light (254 nm) will show the aromatic rings. Staining with potassium permanganate can also be used. A pure sample should ideally show a single, well-defined spot. The presence of multiple spots confirms impurities.
Part 2: Troubleshooting Guide for Purification
This section is formatted to address specific problems you may encounter during the purification process.
Q4: My recrystallized product yield is disappointingly low. What are the common causes and how can I improve it?
Low recovery is a frequent issue in crystallization. The cause can usually be traced to one of several procedural missteps.[6][7]
Caption: Troubleshooting flowchart for low recrystallization yield.
-
Causality: The goal of recrystallization is to create a supersaturated solution at a high temperature that, upon cooling, allows the desired compound to crystallize while impurities remain dissolved. Using excessive solvent prevents the solution from becoming supersaturated upon cooling, keeping your product in the mother liquor.[6] Rapid cooling traps impurities and solvent within the crystal lattice, leading to a less pure product and often forming very fine needles that are difficult to filter, increasing mechanical loss.[6]
Q5: During crystallization, my product is separating as an oil instead of a solid ("oiling out"). What does this mean and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities that depress the melting point.[6]
-
Immediate Action: Re-heat the mixture until the oil fully redissolves.
-
Solution 1 (Primary): Add a small amount (1-5% of total volume) of the more "soluble" solvent (e.g., ethanol in an ethanol/water system) to the hot solution. This slightly increases the overall solubility, ensuring the saturation point is reached at a lower temperature, below the compound's melting point.
-
Solution 2 (For High Impurity): If the problem persists, consider that a high impurity load may be significantly depressing the melting point. In this case, an initial purification by column chromatography might be necessary before attempting recrystallization.
Q6: My purified product is still showing the cis-isomer in the NMR spectrum. How can I remove it?
The trans-isomer of cinnamic acids is generally less soluble and more thermodynamically stable than the cis-isomer.[5] This difference in solubility is the key to their separation.
-
Fractional Recrystallization: This is the most direct method. The trans-isomer should crystallize first from a carefully prepared saturated solution. Perform a slow crystallization and collect the first crop of crystals, which will be enriched in the trans-isomer. The mother liquor will be enriched in the cis-isomer. Several recrystallization cycles may be needed.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more definitive separation. The two isomers will have slightly different polarities and thus different retention factors (Rf) on a silica gel column. A gradient elution from a less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to a more polar one can effectively separate the isomers.[5]
Part 3: Experimental Protocols & Workflows
These protocols provide detailed, validated methodologies for the purification of this compound.
Workflow: General Purification Strategy
Caption: Decision workflow for purifying this compound.
Protocol 1: Recrystallization using Ethanol/Water System
This mixed-solvent system is effective because the compound is highly soluble in hot ethanol but poorly soluble in water.[5] This allows for fine-tuning of the saturation point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This is a critical step; adding too much ethanol will significantly reduce your yield.[6]
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. You are now at the ideal point for crystallization to begin upon cooling.
-
Decolorization (Optional): If the solution is colored, this is the stage to add a small amount (spatula tip) of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.[8]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same approximate ratio as your final solvent mixture) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. A final melting point determination will confirm the success of the purification.
Protocol 2: Flash Column Chromatography
This technique is used for separating compounds with different polarities and is ideal for removing impurities that are difficult to eliminate via recrystallization, such as the cis-isomer.[9]
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)
-
Chromatography column, test tubes/vials for fraction collection
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. The goal is to find a solvent system where the desired trans-isomer has an Rf value of approximately 0.3-0.4. A good starting point is Hexane:Ethyl Acetate (7:3) with 0.5% acetic acid. The acetic acid prevents "streaking" of the acidic compound on the silica.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like ethyl acetate or acetone). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. This "dry loading" method typically results in better separation. Carefully add the dried silica with your sample to the top of the packed column.
-
Elution: Begin eluting the column with the least polar mobile phase. Collect fractions and monitor them continuously by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move from 95:5 to 90:10, then 80:20 Hexane:Ethyl Acetate).[5] This will help elute your compound of interest after less polar impurities have been washed away. The more polar cis-isomer and any residual malonic acid will elute after the desired trans-product.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 2. This compound | 152152-19-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Synthesis of 3,4,5-Trifluorocinnamic Acid
Welcome to the technical support center for the synthesis of 3,4,5-Trifluorocinnamic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this highly functionalized building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The synthesis of this compound typically starts from 3,4,5-Trifluorobenzaldehyde. The most prevalent and reliable methods involve carbon-carbon bond formation to construct the acrylic acid moiety. These include:
-
Knoevenagel-Doebner Condensation: This is often the preferred method. It involves the reaction of 3,4,5-Trifluorobenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.[1][2] The intermediate product undergoes spontaneous decarboxylation under the reaction conditions to yield the desired cinnamic acid derivative.[3][4]
-
Perkin Reaction: This classic method condenses the aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) and its corresponding alkali salt (e.g., sodium acetate) as a base.[5][6][7] While effective, it often requires high temperatures, which can promote side reactions with sensitive substrates.
-
Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling of 1-bromo-3,4,5-trifluorobenzene with acrylic acid can also be employed.[1][8] This method is highly efficient but requires careful control of catalytic conditions and can be more expensive due to the palladium catalyst.[9]
Q2: How do the electron-withdrawing fluorine atoms on the aromatic ring influence the synthesis?
The three fluorine atoms exert a strong collective electron-withdrawing effect (-I effect) on the phenyl ring. This has two major consequences for the synthesis:
-
Increased Aldehyde Reactivity: The electrophilicity of the carbonyl carbon in 3,4,5-Trifluorobenzaldehyde is significantly increased. This makes it more susceptible to nucleophilic attack, which can facilitate the initial condensation step in reactions like the Knoevenagel or Perkin reaction.
-
Product Stability: The electron-withdrawing nature of the fluorinated ring can influence the electronic properties of the resulting cinnamic acid, potentially affecting its stability, susceptibility to polymerization, and purification characteristics.
Q3: What is the general mechanism for the Knoevenagel-Doebner synthesis of this compound?
The Knoevenagel-Doebner reaction proceeds through a well-established mechanism. The base (piperidine) deprotonates malonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,4,5-Trifluorobenzaldehyde. The resulting aldol-type adduct is protonated and then undergoes dehydration (elimination of water), catalyzed by the pyridine solvent/base, to form an unsaturated intermediate. Finally, heating promotes the decarboxylation of this intermediate to yield the final this compound product.
Caption: Knoevenagel-Doebner reaction workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
| Problem ID | Issue Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| T-01 | Low or No Product Yield | 1. Inactive Catalyst/Base: The amine base (e.g., pyridine, piperidine) may be old or contain excessive water. 2. Insufficient Reaction Temperature/Time: The reaction may not have reached completion. 3. Impure Starting Materials: 3,4,5-Trifluorobenzaldehyde may have oxidized to the corresponding benzoic acid. | 1. Action: Use freshly distilled pyridine and piperidine. Rationale: Water can inhibit the formation of the necessary enolate intermediate. 2. Action: Monitor the reaction by TLC. If starting material is still present, increase the temperature by 10-15 °C or extend the reaction time. Rationale: Condensation reactions often require sufficient thermal energy to overcome the activation barrier, especially for the dehydration and decarboxylation steps. 3. Action: Verify the purity of the aldehyde by ¹H NMR or GC-MS before starting. Rationale: Impurities reduce the molar quantity of the limiting reagent and can introduce side reactions. |
| T-02 | Formation of a Tarry, Polymeric Substance | 1. High Reaction Temperature: Cinnamic acid derivatives can undergo thermal or radical polymerization.[10][11][12] 2. Presence of Oxygen: Atmospheric oxygen can initiate radical polymerization at elevated temperatures. | 1. Action: Lower the reaction temperature and extend the reaction time as a compromise. Consider adding a radical inhibitor like hydroquinone (catalytic amount). Rationale: Polymerization is often kinetically favored at higher temperatures. An inhibitor will quench radical species that initiate the polymerization chain reaction. 2. Action: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: Removing oxygen prevents the formation of radical initiators. |
| T-03 | Product is Contaminated with an Unknown Byproduct that Lacks a Carboxylic Acid Group | 1. Premature Decarboxylation: The cinnamic acid product may have decarboxylated to form 1,2,3-trifluoro-5-vinylbenzene.[13][14] This is especially likely if the reaction is overheated for a prolonged period. | 1. Action: Maintain the minimum temperature required for the reaction to proceed at a reasonable rate. Avoid excessive heating during both the reaction and workup. Rationale: Decarboxylation is a common thermal decomposition pathway for cinnamic acids. Careful temperature control is critical to maximize the yield of the desired carboxylic acid. |
| T-04 | Difficult Product Isolation and Purification | 1. Incomplete Decarboxylation: The intermediate dicarboxylic acid may co-precipitate with the final product. 2. Poor Solvent Choice for Recrystallization: The chosen solvent may not effectively separate the product from unreacted aldehyde or other byproducts. | 1. Action: After the initial reaction, ensure a sufficient heating period to drive the decarboxylation to completion (monitor by CO₂ evolution or TLC). Rationale: The dicarboxylic acid intermediate has different solubility properties and will contaminate the final product if not fully converted. 2. Action: Use a mixed solvent system for recrystallization, such as ethanol/water or toluene.[1][15] Perform a preliminary solubility test on a small scale to find the optimal solvent ratio. Rationale: A well-chosen recrystallization solvent will dissolve the product when hot but allow it to crystallize in high purity upon cooling, leaving impurities behind in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
This protocol is a standard procedure adapted for the synthesis of this compound.
Reagents & Equipment:
-
3,4,5-Trifluorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (as solvent, ~3-4 mL per gram of aldehyde)
-
Piperidine (catalytic, ~0.1 eq)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and filtration
Procedure:
-
To a round-bottom flask, add 3,4,5-Trifluorobenzaldehyde and malonic acid.
-
Add pyridine as the solvent, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approx. 115 °C) with stirring. Evolution of carbon dioxide should become apparent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete within 3-5 hours.
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This will protonate the carboxylate and precipitate the crude product.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.
-
Dry the crude product under vacuum. Proceed to Protocol 2 for purification.
Protocol 2: Purification by Recrystallization
Equipment & Solvents:
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus (Buchner funnel)
-
Solvent: Ethanol/Water mixture or Toluene
Procedure:
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or toluene) to dissolve the solid completely. If using an ethanol/water system, dissolve in hot ethanol first.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.
-
If using ethanol/water, add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature. Crystals of the pure product should form.
-
To maximize yield, cool the flask further in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven to yield pure this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. bepls.com [bepls.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 12. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Wonderful fusion of organofluorine chemistry and decarboxylation strategy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
Improving the solubility of 3,4,5-Trifluorocinnamic acid in organic solvents
Introduction
Welcome to the technical support guide for 3,4,5-Trifluorocinnamic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. The unique physicochemical properties imparted by the trifluorinated phenyl ring and the carboxylic acid moiety can present specific solubilization hurdles. This guide provides in-depth, cause-and-effect explanations and validated protocols to systematically overcome these issues, ensuring the successful progression of your research and development efforts.
Section 1: Understanding the Molecule: Core Physicochemical Properties
A foundational understanding of this compound's properties is critical for troubleshooting its solubility. The molecule's behavior is dictated by a combination of its polar carboxylic acid group and the electron-withdrawing, relatively nonpolar trifluorophenyl ring.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₉H₅F₃O₂[1][2] | --- |
| Molecular Weight | 202.13 g/mol [1][3] | Higher molecular weight can sometimes correlate with lower solubility. |
| Appearance | Light creamy lemon or white crystalline powder[4]. | Crystalline solids require energy to break the crystal lattice before dissolution can occur, often leading to lower solubility than amorphous forms. |
| pKa (Predicted) | 4.13 ± 0.10[4] | The acidic nature (pKa similar to benzoic acid) is the key to solubility manipulation via pH adjustment. Above this pH, the molecule deprotonates to form a much more polar (and often more soluble) carboxylate salt. |
| Structure | A cinnamic acid backbone with three fluorine atoms on the phenyl ring. | The trifluorophenyl group increases lipophilicity and alters electronic properties compared to unsubstituted cinnamic acid, while the carboxylic acid group provides a handle for hydrogen bonding and deprotonation[5]. |
Section 2: Troubleshooting Common Solubility Issues (FAQ Format)
This section addresses the most frequently encountered problems in the laboratory.
Question: I am trying to dissolve this compound in a common solvent (like Dichloromethane or Ethyl Acetate) at room temperature, but it's not dissolving or is only sparingly soluble. What is the underlying issue?
Answer: This is a classic challenge involving a mismatch between solute and solvent properties and the energy required to break the compound's crystal lattice.
-
Causality 1: Crystal Lattice Energy: As a crystalline solid, a significant amount of energy is required to break apart the ordered arrangement of the molecules in the solid state. If the energy released from the interaction between the solute molecules and the solvent molecules (solvation energy) is insufficient to overcome this lattice energy, the compound will not dissolve.
-
Causality 2: Polarity Mismatch: this compound is an amphiphilic molecule—it has both polar (carboxylic acid) and nonpolar (trifluorophenyl ring) characteristics. Solvents like Dichloromethane (DCM) or Ethyl Acetate are moderately polar and may not be optimal for solvating both ends of the molecule simultaneously. Unsubstituted cinnamic acid is freely soluble in many organic solvents[6][7]; however, the three highly electronegative fluorine atoms alter the electronic distribution and intermolecular interactions, often reducing solubility in conventional solvents.
Question: I've selected a solvent, but I'm not achieving the concentration I need. What is my first troubleshooting step?
Answer: Your first and most direct approach should be to employ a co-solvent system. This is a highly effective and minimally disruptive technique to enhance solubility[8][9][10].
-
Mechanism of Action: A co-solvent works by altering the overall polarity of the solvent system to be more "hospitable" to the solute. For this compound, you are trying to find a polarity sweet spot that can effectively interact with both the carboxylic acid head and the fluorinated tail. Adding a more polar, water-miscible solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) in a small percentage (e.g., 5-20%) to your primary solvent can disrupt the bulk solvent's self-association and create a microenvironment that better solvates the target molecule[11][].
Question: I am working with a polar protic solvent like ethanol or methanol. Can I still improve the solubility?
Answer: Yes. While alcohols are generally good solvents for cinnamic acids[13][14], trifluorination can reduce solubility. For these systems, two powerful techniques are at your disposal: pH adjustment and temperature modification.
-
pH Adjustment (Base Addition): This is the most effective strategy for acidic compounds. By adding a small amount of a suitable organic or inorganic base, you deprotonate the carboxylic acid (pKa ≈ 4.13) to form the trifluorocinnamate anion[15]. This salt form is an ion and is significantly more polar than the neutral acid. This drastically increases its solubility in polar solvents due to strong ion-dipole interactions[16][17].
-
Temperature Increase: The dissolution of most solids is an endothermic process, meaning it consumes heat. Gently warming the solution increases the kinetic energy of the system, which helps overcome the crystal lattice energy and increases the saturation point of the solute in the solvent[9]. Always check the thermal stability of your compound before applying significant heat.
Section 3: Validated Experimental Protocols
These step-by-step protocols provide a reliable framework for systematically improving solubility.
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol details the use of a strong, polar aprotic co-solvent to improve solubility in a less polar bulk solvent.
-
Preparation:
-
Weigh 10 mg of this compound into a clean glass vial.
-
Select a primary solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate).
-
Select a high-polarity co-solvent (e.g., DMSO, DMF).
-
-
Initial Dissolution Attempt:
-
Add 0.5 mL of the primary solvent to the vial.
-
Vortex or stir the mixture vigorously for 2 minutes at room temperature.
-
Observe the vial. If the solid is fully dissolved, your primary solvent is adequate at this concentration (20 mg/mL). If not, proceed to the next step.
-
-
Co-Solvent Titration:
-
Add the co-solvent dropwise (approximately 25 µL increments) to the suspension.
-
After each addition, vortex the mixture for 1 minute.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
-
Quantification and Documentation:
-
Record the total volume of the primary solvent and the co-solvent required for complete dissolution.
-
Calculate the final concentration and the percentage (v/v) of the co-solvent used. This provides a reproducible solvent system for your future experiments.
-
Self-Validation Check: Let the final solution stand for 30 minutes. Observe for any signs of precipitation, which would indicate that you have created a supersaturated, metastable solution.
-
Protocol 2: Solubility Enhancement via pH Adjustment (Salt Formation)
This protocol is ideal for polar protic solvents like ethanol, methanol, or aqueous buffers.
-
Preparation:
-
Weigh 10 mg of this compound into a clean glass vial.
-
Add 1.0 mL of your chosen polar solvent (e.g., 95% Ethanol).
-
Prepare a 1 M stock solution of a suitable base (e.g., Sodium Hydroxide for aqueous systems, or an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for purely organic systems).
-
-
Initial Suspension:
-
Vortex the mixture of the acid and solvent for 1 minute. You will likely have a suspension or a slurry.
-
-
Base Titration for Deprotonation:
-
Add the base stock solution in small increments (e.g., 2 µL).
-
After each addition, vortex thoroughly and observe for dissolution. The solution may become transiently cloudy as the salt forms and then dissolves.
-
Continue adding base until all solid material has dissolved and the solution is clear. Adding a slight excess (e.g., 1.1 equivalents) can ensure full conversion to the salt form.
-
-
Finalization and Stability Check:
-
Record the total amount of base added.
-
Self-Validation Check: Monitor the solution over time. If your primary solvent is not sufficiently polar, the newly formed salt may still crash out of solution. This method works best when the resulting salt has high intrinsic solubility in the chosen solvent. For parenteral formulations, it's crucial to ensure the pH of the final solution is within a physiologically acceptable range[18][19].
-
Section 4: Strategic Workflow and Data Visualization
Decision-Making Workflow for Solubility Enhancement
This flowchart provides a logical path for troubleshooting and selecting the appropriate solubilization strategy.
Caption: A decision tree for selecting the optimal solubilization strategy.
Solvent Selection Reference Table
This table provides general guidance on solvent selection. Note that experimental verification is essential.
| Solvent Class | Examples | Expected Solubility of Neutral Acid | Recommended Strategy |
| Polar Aprotic | DMSO, DMF, NMP | High | Use as primary solvent or as a co-solvent. |
| Polar Protic | Methanol, Ethanol | Moderate | pH Adjustment (Protocol 2), Heating. |
| Ethers | THF, Dioxane | Moderate to Low | Co-solvency (Protocol 1), Sonication. |
| Ketones | Acetone, MEK | Moderate to Low | Co-solvency (Protocol 1). |
| Esters | Ethyl Acetate | Low | Co-solvency (Protocol 1). |
| Chlorinated | DCM, Chloroform | Very Low | Co-solvency with a highly polar co-solvent. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Not recommended. |
References
- 1. scbt.com [scbt.com]
- 2. This compound | 152152-19-7 [sigmaaldrich.com]
- 3. This compound (97% (predominantly trans)) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 7. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijpbr.in [ijpbr.in]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. PH adjustment: Significance and symbolism [wisdomlib.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Synthesis of 3,4,5-Trifluorocinnamic Acid
Welcome to the technical support resource for the synthesis and purification of 3,4,5-Trifluorocinnamic Acid. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical fluorinated intermediate. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind impurity formation and removal. Our goal is to empower you to optimize your synthesis, ensure high purity, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?
A1: The choice of synthetic method is a critical determinant of the final product's impurity profile. The three most prevalent routes are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.
-
Knoevenagel Condensation: This is arguably the most common and straightforward method. It involves the condensation of 3,4,5-trifluorobenzaldehyde with malonic acid, typically catalyzed by a weak base like pyridine or piperidine.[1][2] While efficient, this route can introduce impurities such as unreacted starting materials, the undesired cis-isomer, and byproducts from Michael addition.[3][4]
-
Perkin Reaction: This classic method uses the condensation of 3,4,5-trifluorobenzaldehyde with acetic anhydride in the presence of an alkali acetate salt.[5][6] It is effective but often requires high temperatures (160-180 °C), which can lead to the formation of thermally-induced byproducts and colored impurities.[7][8]
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling of a 3,4,5-trihalobenzene (e.g., 1-bromo-3,4,5-trifluorobenzene) with acrylic acid.[9][10] This method offers high stereoselectivity for the trans-isomer but can introduce process-related impurities such as residual palladium, homo-coupled dimers of the aryl halide, and phosphine ligand-related oxides.[11][12]
Q2: My starting 3,4,5-Trifluorobenzaldehyde is listed as 97% pure. What are the likely impurities and will they affect my synthesis?
A2: Yes, impurities in the starting aldehyde can absolutely carry through or participate in side reactions. Commercially available 3,4,5-Trifluorobenzaldehyde may contain several process-related impurities.[13][14]
-
Unreacted Precursors: Depending on its synthesis route, the aldehyde may contain traces of its own precursors, such as 3,4,5-trifluorotoluene or 3,4,5-trifluorobenzyl alcohol.
-
Over-oxidation Products: The corresponding 3,4,5-trifluorobenzoic acid is a common impurity resulting from over-oxidation during synthesis or improper storage (air sensitivity).[15] This acidic impurity can interfere with the base catalyst in Knoevenagel or Perkin reactions and will require separation from the final acidic product.
-
Related Isomers: Although less common for this specific molecule, incomplete fluorination could lead to di- or tetra-fluorinated benzaldehyde isomers.
These impurities can lead to lower yields and the formation of analogous cinnamic acid derivatives that may be difficult to separate from the desired product.
Q3: I'm performing a Knoevenagel condensation and see an unexpected peak in my HPLC. How can I identify it?
A3: An unexpected peak in a Knoevenagel reaction is a common issue. The identity can be deduced by considering the reaction mechanism and potential side reactions. The most likely candidates are:
-
cis-3,4,5-Trifluorocinnamic Acid: The Knoevenagel condensation can produce a mixture of E (trans) and Z (cis) isomers. The trans-isomer is thermodynamically more stable and usually predominates, but the cis-isomer is a very common impurity.[4]
-
Unreacted 3,4,5-Trifluorobenzaldehyde: Incomplete conversion will leave residual starting aldehyde.
-
Michael Adduct: The enolate of malonic acid can potentially add to the α,β-unsaturated product in a Michael-type addition, leading to a dicarboxylic acid adduct, especially if reaction conditions are not optimized.
To identify the peak, use a combination of analytical techniques. LC-MS will provide the molecular weight, which can quickly distinguish between the starting material and the product isomers (same mass) or a Michael adduct (higher mass).[16][17] ¹H NMR spectroscopy is definitive for identifying the cis-isomer, which exhibits a smaller vinyl proton coupling constant (J ≈ 12 Hz) compared to the trans-isomer (J ≈ 15-16 Hz).[16]
Q4: How can I minimize the formation of the cis-isomer during synthesis?
A4: Minimizing the cis-isomer begins with optimizing the reaction conditions. The formation of the more stable trans-isomer is favored by thermodynamic equilibrium.
-
Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient duration at an appropriate temperature can facilitate the isomerization of any kinetically formed cis-product to the more stable trans-product. For Knoevenagel reactions, refluxing is common.[1]
-
Choice of Base/Solvent: The base and solvent system can influence the stereochemical outcome. Pyridine, often used as both a base and solvent, is effective in promoting the formation of the trans-isomer in Doebner modifications of the Knoevenagel condensation.[18][19]
-
Post-synthesis Isomerization: In some cases, the crude product mixture can be treated with a catalytic amount of iodine or exposed to UV light to facilitate the isomerization of the residual cis-isomer to the trans-isomer, which can then be more easily crystallized.
Troubleshooting Guide
This guide provides solutions to specific issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Impure starting materials (e.g., oxidized aldehyde). 3. Sub-optimal reaction temperature or time. 4. Loss of product during workup/purification. | 1. Monitor the reaction by TLC or HPLC to confirm completion. 2. Use freshly purchased or purified 3,4,5-trifluorobenzaldehyde. 3. Optimize temperature and reaction time based on literature procedures.[1] 4. Ensure proper pH for precipitation; minimize washes with solvents in which the product is soluble. |
| Product is Oily or Fails to Crystallize | 1. High concentration of impurities, leading to melting point depression. 2. Presence of the cis-isomer, which is often lower melting or an oil. 3. Inappropriate recrystallization solvent. | 1. Attempt a preliminary purification using flash column chromatography to remove bulk impurities.[4] 2. Use chromatography to separate isomers or attempt a trituration with a non-polar solvent (e.g., hexane) to selectively crystallize the trans-isomer. 3. Experiment with mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the ideal conditions for crystallization.[16] |
| Product is Colored (Yellow/Brown) | 1. Formation of polymeric byproducts from the aldehyde. 2. Degradation of the product or starting materials at high temperatures (common in Perkin reactions). 3. Residual catalyst or colored impurities. | 1. During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution. 2. Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[4] 3. Ensure the reaction temperature does not significantly exceed the recommended value. |
| Persistent Impurity Peak in HPLC After Recrystallization | 1. The impurity has very similar solubility to the main product. 2. The impurity is co-crystallizing with the product. | 1. If the impurity is the cis-isomer or a structurally similar compound, recrystallization may be insufficient. 2. Employ flash column chromatography for a more effective separation. A gradient elution from a non-polar (e.g., hexane/ethyl acetate) to a more polar mobile phase is often effective. Adding a small amount of acetic acid to the eluent can improve peak shape for acidic compounds.[4] |
Visualized Mechanisms & Workflows
Knoevenagel Condensation & Impurity Formation
The following diagram illustrates the mechanism of the Knoevenagel condensation and highlights the key points where common impurities can arise.
Caption: Knoevenagel reaction pathway and points of impurity formation.
Workflow: Identifying an Unknown Impurity
This workflow provides a logical sequence of steps to identify an unknown peak observed during product analysis.
Caption: Systematic workflow for the identification of unknown impurities.
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol is a representative procedure for synthesizing this compound.
Materials:
-
3,4,5-Trifluorobenzaldehyde (1.0 eq)[20]
-
Malonic acid (1.1 eq)[1]
-
Pyridine (as solvent and catalyst)[1]
-
Toluene (optional co-solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4,5-trifluorobenzaldehyde and malonic acid.
-
Add pyridine (approximately 3-5 mL per gram of aldehyde).
-
Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate with 1% acetic acid mobile phase).
-
Once the reaction is complete (disappearance of the aldehyde spot), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated HCl to precipitate the product. The pH should be < 2.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer acidic.
-
Dry the crude product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing most starting materials and some colored byproducts.[4]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Activated Charcoal (optional)
Procedure:
-
Place the crude acid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid. Keep the solution near its boiling point on a hot plate.
-
Optional: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Optional: Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven. Check purity by HPLC and melting point (lit. 195-199 °C).[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. benchchem.com [benchchem.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
- 8. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. 3,4,5-トリフルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemscene.com [chemscene.com]
- 15. 3,4,5-Trifluorobenzaldehyde CAS#: 132123-54-7 [amp.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bepls.com [bepls.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. chemimpex.com [chemimpex.com]
- 21. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 3,4,5-Trifluorocinnamic Acid
Welcome to the technical support center for the synthesis of 3,4,5-Trifluorocinnamic Acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this valuable fluorinated intermediate. We will address common challenges through targeted FAQs and in-depth troubleshooting guides, grounding our recommendations in established chemical principles and field-proven experience.
Section 1: Synthesis Pathway & Workflow Overview
The synthesis of this compound predominantly starts from 3,4,5-Trifluorobenzaldehyde[1][2][3]. Several classic condensation reactions can be employed, with the Knoevenagel-Doebner condensation being one of the most efficient and widely used methods due to its relatively mild conditions and good yields.[4][5] The Perkin reaction is another viable, albeit more demanding, route requiring high temperatures.[6][7][8] For more specialized applications, the Heck reaction offers an alternative pathway.[9][10]
The general workflow involves the condensation of the aldehyde with an active methylene compound, followed by workup and purification.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and practical methods are:
-
Knoevenagel-Doebner Condensation: This involves reacting 3,4,5-Trifluorobenzaldehyde with malonic acid, typically using a base like pyridine with a piperidine catalyst.[4] This method is often preferred for its high yields and avoidance of harsh reagents. Greener alternatives using catalysts like L-proline in ethanol or tetrabutylammonium bromide (TBAB) in water have also been developed to avoid toxic pyridine.[11]
-
Perkin Reaction: This classic method condenses 3,4,5-Trifluorobenzaldehyde with acetic anhydride in the presence of a weak base like anhydrous sodium acetate.[6][8][12] It requires high temperatures (160-180°C) and strictly anhydrous conditions.[6][12]
-
Heck Reaction: This palladium-catalyzed reaction can couple 1-bromo-3,4,5-trifluorobenzene with acrylic acid. While powerful, it involves expensive catalysts and ligands that may require optimization.[13]
Q2: What are the critical properties and handling requirements for the starting material, 3,4,5-Trifluorobenzaldehyde?
A2: 3,4,5-Trifluorobenzaldehyde is a solid at room temperature with a melting point around 25°C and a boiling point of 174°C.[2][14] It is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[14] As with most aldehydes, it can be an irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
Q3: What typical yields and purity can be expected when scaling up?
A3: With an optimized Knoevenagel-Doebner protocol, yields of 80-95% are achievable on a lab scale.[15][16] When scaling up, a slight decrease to 75-85% might be expected due to transfer losses and less efficient heat/mass transfer. Purity of >98% is readily achievable after a single recrystallization. The Perkin reaction may offer slightly lower yields, typically in the range of 60-75%.[9]
Q4: What are the key safety considerations for this synthesis?
A4:
-
Reagents: Pyridine (used in Knoevenagel-Doebner) is toxic and flammable; handle it in a well-ventilated fume hood. Acetic anhydride (used in Perkin) is corrosive and a lachrymator.
-
Reaction: The Perkin reaction involves high temperatures, posing a risk of thermal burns. Ensure proper temperature control and use a heating mantle with a stirrer.
-
Product: While this compound itself is classified as an irritant, fluorinated organic compounds should always be handled with care.[17]
-
Workup: Acidification with strong acids like HCl should be done slowly and carefully, especially at scale, to control exotherms and potential splashing.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and scale-up.
Caption: Troubleshooting logic for common synthesis issues.
Problem Area: Low Reaction Yield
Q: My Knoevenagel-Doebner reaction yield is significantly lower than expected upon scale-up. What are the likely causes?
A: Low yields in this reaction at scale often stem from issues with reaction control and reagent stoichiometry.
-
Causality & Solution:
-
Inadequate Temperature Control: The condensation and subsequent decarboxylation are temperature-dependent. On a larger scale, "hot spots" or insufficient heating can lead to an incomplete reaction.
-
Volatilization of Reagents: If the reaction is run too hot or with an inefficient condenser, volatile components like pyridine or the aldehyde can be lost, disrupting the stoichiometry.
-
Action: Use a high-efficiency condenser (e.g., a Friedrichs or Allihn condenser) and ensure a good seal on all glassware.
-
-
Suboptimal Catalyst Ratio: The ratio of pyridine (solvent and base) to piperidine (catalyst) is crucial. An incorrect amount can slow the reaction.
-
Q: I'm attempting the Perkin reaction, and my yield is poor, with a significant amount of unreacted aldehyde.
A: The Perkin reaction is notoriously sensitive to moisture and requires high temperatures to proceed effectively.[6][12]
-
Causality & Solution:
-
Presence of Moisture: Water will hydrolyze the acetic anhydride to acetic acid, consuming your reagent and preventing the formation of the necessary enolate intermediate.[6]
-
Insufficient Temperature/Time: This reaction has a high activation energy and often requires prolonged heating to reach completion.[6][12]
-
Incorrect Reagent Ratio: An excess of acetic anhydride is typically used to drive the reaction to completion.
-
Problem Area: Product Purity & Purification
Q: My final product is an off-white or yellowish powder, not the expected white solid. How can I improve the color?
A: Discoloration is usually due to polymeric side products or other high-molecular-weight impurities formed from side reactions, especially at high temperatures.
-
Causality & Solution:
-
Formation of Colored Byproducts: Aldehydes can undergo various side reactions under basic or high-temperature conditions.
-
Action: During the purification step, perform a hot filtration with activated charcoal. Dissolve the crude product in the minimum amount of hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal, swirl for a few minutes, and then filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal and adsorbed impurities.[20]
-
-
Q: After recrystallization, I still see traces of 3,4,5-Trifluorobenzaldehyde in my NMR spectrum. How can I remove it effectively?
A: The starting aldehyde has different solubility and reactivity profiles that can be exploited for its removal.
-
Causality & Solution:
-
Co-precipitation during Recrystallization: If the aldehyde's solubility is similar to the product's in the chosen solvent, it may co-precipitate.
-
Action 1 (Chemical Wash): Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which will be removed into the aqueous phase.
-
Action 2 (Solvent System Optimization): Optimize the recrystallization solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can often provide better selectivity for precipitating the desired acid while keeping the more nonpolar aldehyde in solution.[20]
-
-
Q: I'm observing a mixture of (E) and (Z) isomers. How can I ensure I isolate the desired (E)-isomer?
A: The (E) or trans-isomer is the thermodynamically more stable product and is typically formed preferentially in these reactions. The presence of the (Z)-isomer is usually a minor issue.
-
Causality & Solution:
-
Kinetic vs. Thermodynamic Control: While the (E)-isomer is favored, small amounts of the (Z)-isomer can form. The (E)-isomer is generally less soluble and more crystalline.
-
Section 4: Data & Protocols
Table 1: Comparison of Synthesis Methods
| Parameter | Knoevenagel-Doebner Condensation | Perkin Reaction |
| Starting Materials | 3,4,5-Trifluorobenzaldehyde, Malonic Acid | 3,4,5-Trifluorobenzaldehyde, Acetic Anhydride |
| Catalyst/Base | Pyridine/Piperidine or L-Proline | Anhydrous Sodium Acetate |
| Solvent | Pyridine, Ethanol, or Toluene | None (uses excess Acetic Anhydride) |
| Temperature | 80-110 °C | 160-180 °C[6][21] |
| Reaction Time | 1.5 - 6 hours[18][4] | 4 - 10 hours[6] |
| Typical Yield | 80 - 95% | 60 - 75% |
| Key Advantages | Milder conditions, higher yield, greener options available | Uses common, inexpensive reagents |
| Key Disadvantages | Use of toxic pyridine (in classic method) | High temperature, strictly anhydrous, lower yield |
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
This protocol is adapted from established procedures for cinnamic acid synthesis.[18][4][16]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4,5-Trifluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Reagent Addition: Add pyridine (approx. 2 mL per mmol of aldehyde) to dissolve the solids. To this solution, add piperidine (0.1 eq) as a catalyst.
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 2-4 hours. Carbon dioxide evolution should be observed as the reaction proceeds. Monitor the consumption of the aldehyde by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 3-4 volumes relative to the pyridine used). This will neutralize the pyridine and precipitate the product.
-
Isolation: Stir the acidic mixture for 15-20 minutes until precipitation is complete. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the smell of pyridine is gone. Follow with a wash of cold hexane to aid in drying.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 80% ethanol in water) and heat on a hot plate with stirring until the solid is completely dissolved.[20]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not begin, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the pure white crystals in a vacuum oven. The expected melting point is 195-199 °C.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4,5-Trifluorobenzaldehyde 97 132123-54-7 [sigmaaldrich.com]
- 3. 3,4,5-Trifluorobenzaldehyde | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3,4,5-Trifluorobenzaldehyde CAS#: 132123-54-7 [amp.chemicalbook.com]
- 15. Georgia Southern Commons - Georgia Undergraduate Research Conference (2014-2015): A Green, Microwave Knoevenagel Condensation Reaction and Photodimerization of 4-fluorocinnamic acid [digitalcommons.georgiasouthern.edu]
- 16. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 17. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
- 21. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Catalyst Selection for 3,4,5-Trifluorocinnamic Acid Reactions
Welcome to the technical support center for 3,4,5-Trifluorocinnamic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for reactions involving this highly functionalized molecule. The presence of three electron-withdrawing fluorine atoms on the aromatic ring significantly influences the electronic properties of both the phenyl group and the conjugated acrylic acid moiety, presenting unique challenges and opportunities in catalysis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Part 1: Selective Hydrogenation of the Alkene Bond
The selective reduction of the carbon-carbon double bond in this compound to yield 3-(3,4,5-trifluorophenyl)propanoic acid is a common synthetic transformation. The primary challenge is to achieve high chemoselectivity, reducing the alkene without affecting the carboxylic acid or the aromatic ring.
Frequently Asked Questions & Catalyst Selection
Q1: What is the most reliable and selective catalyst for the hydrogenation of the double bond in this compound?
A1: Palladium on carbon (Pd/C) is the industry-standard catalyst for this transformation due to its high activity for C=C bond hydrogenation and excellent chemoselectivity under mild conditions.[1] It is well-known for its ability to hydrogenate double bonds without affecting other functional groups like carboxylic acids or aromatic rings, especially under controlled temperature and pressure.[1] A 5% Pd loading on a carbon support is typically sufficient for efficient conversion.[1][2]
Q2: How does the choice of catalyst support (e.g., different types of carbon) affect the reaction?
A2: The catalyst support can influence activity. Studies on cinnamic acid have shown that carbon supports derived from different sources (e.g., wood, peat, coconut) exhibit varying surface areas and pore structures, which can impact catalyst performance.[1] While all are effective, wood- or peat-based carbons often provide higher activity than coconut-based carbons for this reaction.[1] For most applications, a standard commercial steam-activated carbon support is a reliable starting point.
Q3: Can other catalysts like Ruthenium or Rhodium be used? What are the risks?
A3: Yes, other catalysts can be used, but they carry risks of over-reduction.
-
Ruthenium on carbon (Ru/C): This catalyst is highly active but less selective. It can hydrogenate the C=C bond, the aromatic ring, and even reduce the carboxylic acid group, leading to a mixture of products such as 3-cyclohexylpropanoic acid and 3-cyclohexylpropanol.[2] It should be avoided unless complete saturation is the goal.
-
Rhodium (e.g., RhCl(PPh₃)₃, Wilkinson's catalyst): Homogeneous rhodium catalysts are effective for hydrogenating C=C bonds.[3][4] Rhodium complexes are particularly useful in transfer hydrogenation, which uses a hydrogen donor like formic acid instead of pressurized H₂ gas, offering a practical alternative.[5][6] However, these are often more expensive and require more complex workup procedures to remove the catalyst.
Troubleshooting Guide: Hydrogenation
Q: My hydrogenation reaction is slow or incomplete, even with Pd/C. What should I do?
A: Several factors could be at play.
-
Catalyst Activity: Pd/C can lose activity over time or upon exposure to air. Ensure you are using a fresh batch of catalyst. Impurities in the starting material can also act as catalyst poisons.[7] Consider recrystallizing the this compound if purity is a concern.[7]
-
Hydrogen Pressure: While this reaction often proceeds at low pressure, insufficient hydrogen availability will slow it down. Ensure your system is properly sealed and purged. Increasing the hydrogen pressure (e.g., to 3-5 bar) can increase the reaction rate.[7][8]
-
Solvent Choice: The solvent can influence catalyst activity. Protic solvents like ethanol, methanol, or acetic acid are generally excellent choices for hydrogenations with Pd/C.[7][8]
Q: I'm observing side products, suggesting over-reduction. How can I improve selectivity?
A: This indicates your reaction conditions are too harsh or your catalyst is not selective enough.
-
Confirm Your Catalyst: Double-check that you are using Pd/C and not a more aggressive catalyst like Ru/C.[2]
-
Moderate Conditions: Reduce the temperature to ambient (~25 °C) and use lower hydrogen pressure (1-10 bar).[1] Harsh conditions (high temperature and pressure) can lead to the reduction of the aromatic ring, even with Pd/C.
-
Monitor the Reaction: Use TLC or GC to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent the formation of byproducts.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like the Heck and Suzuki-Miyaura reactions are powerful tools for forming C-C bonds.[9][10] For a molecule like this compound, these reactions are typically used to synthesize the molecule itself (e.g., via a Heck reaction) or to use a related trifluorophenyl building block (e.g., in a Suzuki reaction).
Frequently Asked Questions & Catalyst Selection
Q1: I want to synthesize a this compound derivative via a Heck reaction. What is the best catalyst system?
A1: The Heck reaction couples an aryl halide with an alkene.[9][11] To synthesize your target, you would couple a 1-halo-3,4,5-trifluorobenzene with acrylic acid or an acrylate ester. The choice of catalyst, ligand, and base is critical.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[12][13]
-
Ligand: The electronic nature of the trifluorinated ring makes the aryl halide electron-deficient. For such substrates, coupling with an electron-deficient alkene like an acrylate requires careful ligand selection. While traditional triarylphosphines (e.g., PPh₃) can work, N-Heterocyclic Carbene (NHC) ligands are often superior.[13] NHCs form highly stable and active palladium complexes that are resistant to degradation at the high temperatures often required for Heck reactions.[13]
-
Base: An inorganic base is required to regenerate the catalyst. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) are commonly used.[13][14]
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are standard choices.[13][14]
Q2: How do the fluorine atoms on the ring affect catalyst selection for cross-coupling?
A2: The three strongly electron-withdrawing fluorine atoms make the corresponding aryl halide more reactive towards oxidative addition (the first step in the catalytic cycle), which can be beneficial.[11][15] However, this high electrophilicity can also make downstream steps more challenging. The key is to use a robust catalyst system with a ligand that promotes both high stability and fast turnover. Bulky, electron-rich phosphine ligands or stable NHC ligands are often the solution.[13][16]
Q3: I want to perform a Suzuki coupling to introduce the 3,4,5-trifluorophenyl group. What catalyst should I use?
A3: The Suzuki-Miyaura coupling typically involves an organoboron reagent reacting with an organic halide.[17][18] In this case, you would use 3,4,5-trifluorophenylboronic acid.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are excellent pre-catalysts.
-
Ligand: The choice of ligand is crucial. For coupling with aryl chlorides, bulky, electron-rich monophosphine ligands like PCy₃ (tricyclohexylphosphine) or P(t-Bu)₃ (tri-tert-butylphosphine) are highly effective.[10] Buchwald and Fu have developed a range of specialized biarylphosphine ligands (e.g., SPhos, XPhos) that show exceptional activity.[19]
-
Base: A base is essential for the transmetalation step.[10][20] Aqueous solutions of K₂CO₃, K₃PO₄, or NaOH are typically used. The choice of base can significantly impact the reaction rate and yield.
Troubleshooting Guide: Cross-Coupling Reactions
Q: My Heck/Suzuki reaction is failing, and I see palladium black precipitating. What's happening?
A: The formation of palladium black is a classic sign of catalyst decomposition, where the soluble Pd(0) species aggregates into inactive metallic palladium.[21]
-
Ligand Instability/Absence: The ligand's job is to stabilize the Pd(0) center. If the ligand is degrading or used in insufficient quantity, the catalyst will crash out. Consider switching to a more robust ligand, such as an NHC or a bulky biarylphosphine.[16][21]
-
Incorrect Pre-catalyst Reduction: The in-situ generation of the active Pd(0) catalyst from the Pd(II) pre-catalyst must be controlled.[19] Uncontrolled reduction can lead to aggregation. Ensure your reagents are pure and conditions are optimized.
-
High Temperatures: While often necessary, excessively high temperatures for prolonged periods can accelerate ligand degradation and catalyst decomposition.[13]
Q: The yield of my cross-coupling reaction is consistently low, but the catalyst seems stable.
A: This points to a problem within the catalytic cycle itself.
-
Inefficient Oxidative Addition (Less Common with this Substrate): This first step is usually fast with electron-deficient aryl halides. However, if using less reactive aryl chlorides, a catalyst system known for activating chlorides (e.g., Pd/NHC or Pd/bulky phosphine) is necessary.[16]
-
Slow Transmetalation (Suzuki): This is a common rate-limiting step.[22] Ensure your base is appropriate and present in sufficient quantity to activate the boronic acid. The presence of water can be crucial here.
-
Poor β-Hydride Elimination (Heck): This step forms the final product. The geometry of the intermediate must be correct. Sometimes, additives can influence this step.
-
Catalyst Poisoning: Impurities in starting materials or solvents (e.g., sulfur compounds) can bind to the palladium center and halt catalysis.[23] Always use high-purity reagents and solvents.
Part 3: Visual Guides & Experimental Protocols
Diagrams: Workflow & Mechanism
To aid in decision-making and understanding, the following diagrams illustrate a typical catalyst selection workflow and the fundamental palladium cross-coupling catalytic cycle.
Caption: Catalyst selection decision tree for key reactions.
Caption: Generalized palladium cross-coupling catalytic cycle.
Data Summary Tables
Table 1: Comparison of Common Catalysts for Cinnamic Acid Hydrogenation
| Catalyst | Typical Conditions | Selectivity for C=C Reduction | Potential Side Reactions |
|---|---|---|---|
| 5% Pd/C | 25-50°C, 1-10 bar H₂, EtOH | Excellent (>99%) | Aromatic ring reduction at high temp/pressure.[2] |
| 5% Ru/C | 50-220°C, 10-70 bar H₂, Dioxane | Poor | Aromatic ring and carboxylic acid reduction.[2] |
| Rh Complexes | 25-85°C, Formic Acid/Base | Very Good | Ligand-dependent; generally selective for C=C.[5] |
Table 2: Recommended Starting Conditions for Heck Coupling to Synthesize Cinnamic Acid Derivatives
| Component | Recommendation | Rationale |
|---|---|---|
| Aryl Halide | 1-bromo-3,4,5-trifluorobenzene | Good balance of reactivity and cost. Iodides are more reactive but expensive; chlorides are less reactive. |
| Alkene | Methyl Acrylate (1.2 equiv) | Less prone to polymerization than acrylic acid itself. |
| Pd Pre-catalyst | Pd(OAc)₂ (1-2 mol%) | Reliable, commercially available, and efficient.[13] |
| Ligand | IPr·HCl (2-4 mol%) + Base | IPr is a robust NHC ligand that provides a stable, active catalyst.[13] |
| Base | K₂CO₃ (2.0 equiv) | Effective, inexpensive, and commonly used inorganic base.[13] |
| Solvent | DMF (anhydrous) | Polar aprotic solvent that solubilizes reagents and facilitates the reaction.[13] |
| Temperature | 100-120 °C | Sufficient thermal energy to ensure good reaction rates. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound
-
Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Solvent Addition: Add anhydrous ethanol (or methanol) to create a slurry of appropriate concentration (e.g., 0.1-0.5 M).
-
Hydrogenation: Seal the vessel and purge the system 3-5 times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3 bar) and stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction by hydrogen uptake and/or by periodically taking aliquots (carefully depressurizing and re-purging the system) for analysis by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3,4,5-trifluorophenyl)propanoic acid, which can be purified further by recrystallization if necessary.
Protocol 2: Heck Coupling for Synthesis of Methyl 3,4,5-Trifluorocinnamate
-
Reaction Setup: To a dry, oven-baked flask equipped with a reflux condenser and a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and the NHC ligand precursor (e.g., IPr·HCl, 0.04 eq).
-
Reagent Addition: Add 1-bromo-3,4,5-trifluorobenzene (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Alkene Addition: Add anhydrous DMF via syringe, followed by methyl acrylate (1.2 eq).
-
Reaction: Heat the mixture in an oil bath to 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of the aryl bromide.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water (3x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3,4,5-trifluorocinnamate.
References
- 1. nacatsoc.org [nacatsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Hydrogenation of cinnamic aldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification and Troubleshooting in 3,4,5-Trifluorocinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,4,5-Trifluorocinnamic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, field-proven insights into identifying common byproducts and troubleshooting synthetic challenges. By understanding the causality behind common issues, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final product.
Section 1: The Synthetic Landscape: Knoevenagel-Doebner Condensation
The most prevalent and reliable method for synthesizing this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 3,4,5-Trifluorobenzaldehyde with malonic acid, typically catalyzed by a weak base like pyridine, often with a co-catalyst such as piperidine.[1][2][3] The reaction proceeds via a carbanion intermediate, followed by condensation and a subsequent decarboxylation step, which is often spontaneous under the reaction conditions.[3][4]
While robust, this pathway is not without its challenges. The formation of several key byproducts is possible, arising from incomplete reactions or alternative reaction pathways. Understanding these potential impurities is the first step toward effective troubleshooting and purification.
References
- 1. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. bepls.com [bepls.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3,4,5-Trifluorocinnamic Acid and Cinnamic Acid
Introduction
In the landscape of drug discovery and development, cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold.[1] Its versatile structure, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, has been a fertile ground for medicinal chemists.[1][2] Cinnamic acid and its natural derivatives are well-documented for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4]
However, the pursuit of enhanced therapeutic efficacy has led to the strategic modification of this natural backbone. One of the most powerful strategies in modern medicinal chemistry is fluorination. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, often leading to improved metabolic stability, enhanced membrane permeability, and stronger binding affinity to biological targets.[5] This guide provides an in-depth, objective comparison between the parent compound, cinnamic acid, and a synthetically engineered analogue, 3,4,5-Trifluorocinnamic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported analysis of how strategic fluorination impacts biological activity, thereby informing future research and development endeavors.
Structural and Physicochemical Comparison
The fundamental difference between the two molecules lies in the substitution on the phenyl ring. Cinnamic acid presents an unsubstituted phenyl ring, whereas this compound incorporates three fluorine atoms at the meta and para positions. This substitution pattern is not trivial; it significantly alters the molecule's electronic distribution, lipophilicity, and resistance to metabolic degradation.
| Compound | Structure | Molecular Formula | Key Physicochemical Properties |
| Cinnamic Acid | C_9H_8O_2 | C_9H_8O_2 | Naturally occurring scaffold; moderate lipophilicity; susceptible to metabolic oxidation on the phenyl ring. |
| This compound | C_9H_5F_3O_2 | C_9H_5F_3O_2 | Synthetic derivative; increased lipophilicity; strong electron-withdrawing effects from fluorine atoms; enhanced metabolic stability due to the robust C-F bond.[5] |
Comparative Analysis of Biological Activity
Antimicrobial Activity
Cinnamic Acid: The antimicrobial properties of cinnamic acid are broad but generally considered moderate.[6][7] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular contents and inhibition of vital enzymes like ATPase.[3][8] While its efficacy against many common bacteria is limited, with Minimum Inhibitory Concentrations (MICs) often exceeding 5 mM, it shows noteworthy activity against Mycobacterium tuberculosis, with MIC values reported in the 250–675 µM range.[5][7]
This compound & Fluorinated Analogues: Direct, comprehensive antimicrobial screening data for this compound is not widely published. However, the principles of medicinal chemistry and data from other fluorinated derivatives suggest a potential for enhanced activity. Fluorination increases lipophilicity, which can facilitate passage through the lipid-rich bacterial cell wall.[5] Studies on other fluorinated cinnamic acid derivatives have shown that replacing hydrogen with fluorine can enhance antiplasmodial activity, a key measure against protozoan microbes.[9] The electron-withdrawing nature of fluorine can also modulate interactions with microbial enzymes or membrane components. Therefore, this compound represents a promising, albeit underexplored, scaffold for developing novel antimicrobial agents.
Anticancer Activity
Cinnamic Acid: Cinnamic acid demonstrates direct cytotoxic effects against a variety of cancer cell lines, though typically at millimolar concentrations.[5] Its anticancer mechanisms include the induction of apoptosis and the inhibition of critical cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][11]
This compound & Fluorinated Analogues: Fluorination is a well-established strategy for potentiating the anticancer activity of therapeutic agents. Research into fluorinated cinnamide derivatives has yielded compounds with significantly improved potency. For instance, a study on newly synthesized p-fluorocinnamide derivatives revealed potent antiproliferative activity against the HepG2 liver cancer cell line, with IC₅₀ values in the low micromolar range (e.g., 4.23 µM), far exceeding the potency of the parent compound.[12][13][14] This dramatic increase in efficacy highlights the power of fluorine substitution. The enhanced metabolic stability prevents premature drug breakdown, while altered electronic properties can lead to more effective engagement with oncogenic targets like protein kinases.[5][13]
Table 1: Comparative Anticancer Efficacy
| Compound/Derivative | Cancer Cell Line | Efficacy Metric (IC₅₀) | Reference |
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate | 1 - 4.5 mM | [5] |
| Fluorinated Cinnamide Derivative (Compound 6) | Liver (HepG2) | 4.23 µM | [12][13] |
| Staurosporin (Reference Drug) | Liver (HepG2) | 5.59 µM | [12][13] |
| 3,4,5-Trihydroxycinnamic Acid Decyl Ester | Breast (MCF-7) | ~3.2 µM | [10] |
This table includes data from related derivatives to illustrate the potential of substitutions on the cinnamic acid scaffold.
Anti-inflammatory Activity
Cinnamic Acid: Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[1] They function by inhibiting the activation of key inflammatory signaling pathways like Toll-like receptor 4 (TLR4) and NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
This compound & Analogues: While direct comparative studies are limited, fluorinated compounds are often developed as potent anti-inflammatory agents.[5] The mechanism can be inferred from related substituted cinnamic acids. For example, 3,4,5-Trihydroxycinnamic acid (THCA) has been shown to exert significant anti-inflammatory effects by inhibiting the activation of AKT, ERK, and NF-κB in stimulated human keratinocytes.[15][16] The trifluorinated analogue is expected to act on similar pathways, with its enhanced stability and cell permeability potentially leading to a more sustained and potent anti-inflammatory response.
Antioxidant Activity
Cinnamic Acid: Cinnamic acid derivatives, particularly those with hydroxyl groups on the phenyl ring (like caffeic or ferulic acid), are well-known antioxidants.[4][17] Their mechanism relies on the ability to donate a hydrogen atom to neutralize free radicals, a process that is significantly enhanced by the presence of phenolic hydroxyls.[18][19]
This compound: The antioxidant profile of this compound is fundamentally different. The strong electron-withdrawing nature of the three fluorine atoms diminishes the molecule's capacity for hydrogen atom donation.[5] Consequently, its direct radical scavenging activity is expected to be significantly lower than its hydroxylated counterparts. The therapeutic advantage of this fluorinated compound does not lie in direct antioxidant effects but rather in its enhanced stability and potential as a potent inhibitor of specific enzymes or signaling pathways involved in disease pathology.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and trustworthiness, the protocols described below are standard, validated methods used in the field to assess the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol quantifies the ability of a compound to inhibit cancer cell proliferation. The causality is direct: viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product; a decrease in purple color indicates a loss of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and Cinnamic acid. Treat the cells with varying concentrations and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Protocol 2: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger. The logic is based on a color change: the stable DPPH radical is deep violet, and upon reduction by an antioxidant, it becomes a colorless/pale-yellow product.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
Conclusion: A Tale of Two Scaffolds
The comparison between cinnamic acid and this compound is a compelling illustration of targeted drug design. Cinnamic acid stands as a versatile, natural scaffold with a broad but modest range of biological activities.[1][4] It is a valuable starting point but often lacks the potency and metabolic robustness required for clinical translation.
This compound, in contrast, represents a rationally designed analogue engineered for superior performance. While direct comparative data remains emergent, the established principles of medicinal chemistry and potent results from similarly fluorinated derivatives provide a strong predictive framework.[5][9][12][13] The introduction of trifluorination is not merely an incremental change; it is a strategic modification intended to overcome the limitations of the natural product. It enhances metabolic stability, modulates target binding, and improves cellular uptake, making it a highly promising intermediate for developing next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases.[5][20] For researchers in drug development, this compound is not just an alternative to cinnamic acid; it is an evolution, offering a pathway to agents with potentially greater precision, potency, and durability.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 18. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. nbinno.com [nbinno.com]
A Researcher's Guide to Fluorinated vs. Non-Fluorinated Cinnamic Acids: A Comparative Analysis
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and biological profiles of a parent compound.[2] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated cinnamic acids, a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to harness the power of fluorination in designing next-generation therapeutics.
Part 1: The Physicochemical Transformation: How Fluorine Impacts Acidity, Lipophilicity, and Stability
The introduction of a fluorine atom to the cinnamic acid scaffold triggers a cascade of electronic effects that modify its fundamental chemical properties. These changes are pivotal as they directly influence the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Acidity (pKa) and Lipophilicity (logP)
Fluorine's potent electronegativity creates a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[5] The position of the fluorine atom on the phenyl ring dictates the magnitude of this effect.[5]
The impact on lipophilicity (logP) is more subtle. While highly electronegative, fluorine is also small and can engage in hydrophobic interactions.[5] Consequently, the change in logP upon fluorination is often modest and dependent on the overall molecular context.[5]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | logP | Melting Point (°C) |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[5] | 133-134 |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted)[5] | 1.9 (Computed)[5][6] | 178-180[7] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted)[5] | 2.2 (Predicted)[5] | 162-164[7] |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted)[5] | 1.92 (Calculated)[5][8] | 209-210[7][9] |
Note: pKa and logP values can vary based on experimental vs. computational determination methods. The data presented provides a comparative snapshot.
Part 2: Synthesis of Fluorinated Cinnamic Acids: A Practical Workflow
Fluorinated cinnamic acids are commonly synthesized via condensation reactions, such as the Perkin reaction or Knoevenagel condensation.[8][10] These methods involve the reaction of a fluorinated benzaldehyde with an acid anhydride or malonic acid derivative.[11][12]
Below is a generalized workflow for the synthesis and subsequent evaluation of these compounds.
Caption: General experimental workflow for synthesis and evaluation.
A detailed protocol for the synthesis of 4-Fluorocinnamic acid is provided in the "Experimental Protocols" section at the end of this guide.
Part 3: Comparative Biological Activity: Enhancing Potency and Selectivity
Fluorination can dramatically modulate the biological activity of cinnamic acid derivatives. The strategic placement of fluorine can enhance potency, improve selectivity for biological targets, and increase metabolic stability, making these analogs highly attractive for drug development.[1][5]
Antibacterial Activity
Cinnamic acid and its derivatives are known to possess antimicrobial properties.[4][13] Research has shown that fluorination, particularly at the para-position of the phenyl ring, can significantly enhance this activity, most notably against Mycobacterium tuberculosis.[3] The electron-withdrawing nature of fluorine is believed to be a key factor in this improved efficacy.[3]
Table 2: Comparative Anti-Tuberculosis Activity
| Compound | Substituent on Phenyl Ring | IC₅₀ (µg/mL) against M. tuberculosis H37Ra |
| Cinnamic Acid Derivative (Parent) | None (Styryl oxadiazole core) | > 30 |
| Compound 17 | 4-Fluoro | 0.36[14] |
| Compound 20 | 4-Carboxylic Acid (for comparison) | 0.045[3] |
| Compound 23 | 4-Nitro | 0.56[3] |
Data from Atmaram Upare et al. (2011) highlights the potent effect of electron-withdrawing groups at the para position.[3][14]
Anti-inflammatory Activity: COX-2 Inhibition
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of cyclooxygenase (COX) enzymes. Cinnamic acid derivatives have been explored as potential COX inhibitors, and fluorination can enhance their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing side effects.[5]
Caption: Prostaglandin synthesis pathway and COX enzyme inhibition.
Anticancer Activity
Fluorinated compounds are prevalent among anticancer agents.[15] The introduction of fluorine can enhance cytotoxicity against various cancer cell lines.[15][16] For instance, several studies have identified that a phenyl moiety with a 4-fluoro substituent is a key feature of potent EGFR-tyrosine kinase inhibitors, which exhibit significant cytotoxic activity.[15] While direct IC₅₀ comparisons between cinnamic acid and its fluorinated analogs are context-dependent and vary by cell line, the trend indicates that fluorination often leads to more potent anticancer agents.[16]
Part 4: Spectroscopic Characterization
The identification and characterization of cinnamic acid derivatives rely on standard spectroscopic techniques. The presence of fluorine introduces distinct signatures.
-
UV-Visible (UV-Vis) Spectroscopy: Substituents on the aromatic ring influence the λmax. Fluorination generally causes minor shifts compared to the more significant bathochromic (red) shifts induced by hydroxyl or methoxy groups.[17]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The core structure shows characteristic peaks for C=O (carbonyl), C=C (alkene), and aromatic C-H stretches. A C-F stretching band can typically be observed in the 1000-1400 cm⁻¹ region, though it can be complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic proton signals will be split differently due to coupling with the fluorine atom (H-F coupling).
-
¹³C NMR: Carbon atoms bonded to or near the fluorine atom will show coupling (C-F coupling), which is a definitive indicator of fluorination.
-
¹⁹F NMR: This is the most direct method to confirm fluorination, providing a signal whose chemical shift is indicative of the fluorine's electronic environment.
-
Part 5: Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a self-validating system for researchers.
Protocol 1: Synthesis of 4-Fluorocinnamic Acid via Knoevenagel Condensation
This protocol is adapted from established methods for synthesizing cinnamic acids.[11]
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (co-catalyst)
-
Hydrochloric acid (HCl), 10% solution
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-fluorobenzaldehyde (e.g., 0.1 mol), malonic acid (0.11 mol), and pyridine (50 mL).
-
Catalyst Addition: Add a few drops of piperidine to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100°C) with constant stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of cold 10% HCl solution. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold water to remove any remaining salts and impurities.
-
Purification: Recrystallize the crude 4-fluorocinnamic acid from an ethanol/water mixture to obtain a pure, white crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Confirm its identity and purity using melting point analysis, NMR, and FT-IR spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Assay
This is a standard method for assessing antibacterial activity.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
Positive control (e.g., Ciprofloxacin) and negative control (broth + solvent)
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 50 µL of MHB to wells 2-12. Add 100 µL of the stock compound solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative/sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Conclusion
The strategic fluorination of cinnamic acids is a powerful and validated approach to modulate their physicochemical properties and enhance their biological activity.[1][5] Fluorine's electron-withdrawing effects can increase acidity and significantly boost antibacterial potency, particularly against challenging pathogens like M. tuberculosis.[3][5] Furthermore, fluorination serves as a valuable tool for optimizing drug-like properties, including metabolic stability and target-binding affinity, making these analogs promising candidates for further investigation in anti-inflammatory and anticancer drug discovery programs.[2][15] This guide provides a foundational comparison and practical methodologies to aid researchers in the rational design and evaluation of novel cinnamic acid-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 对氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
- 11. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 3,4,5-Trifluorocinnamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cinnamic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating a molecule's physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. 3,4,5-Trifluorocinnamic acid is a valuable building block that embodies these advantages. Its trifluorinated phenyl ring and reactive acrylic acid moiety make it a versatile precursor for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
However, the successful synthesis of such a precisely functionalized molecule is only the first step. Unambiguous validation of its chemical structure and purity is paramount to ensure the reliability of downstream applications. This guide provides a comparative overview of viable synthetic strategies for this compound and presents a comprehensive, multi-technique spectroscopic workflow to validate its identity with the highest degree of confidence.
Comparative Analysis of Synthetic Strategies
The synthesis of α,β-unsaturated carboxylic acids like this compound can be approached through several classic and modern organic reactions. The choice of method often depends on the availability of starting materials, desired scale, stereochemical control, and tolerance to functional groups.
| Synthetic Method | Precursors | Mechanism Synopsis | Advantages | Disadvantages |
| Knoevenagel Condensation | 3,4,5-Trifluorobenzaldehyde, Malonic Acid | Base-catalyzed condensation of an aldehyde with an active methylene compound, followed by decarboxylation. | Simple procedure, readily available starting materials, often good yields. | Requires heating, which can lead to side reactions; base selection is critical. |
| Perkin Reaction | 3,4,5-Trifluorobenzaldehyde, Acetic Anhydride, Sodium Acetate | Aldol condensation between an aromatic aldehyde and an acid anhydride in the presence of the anhydride's salt.[2][3] | A classic, well-established method for cinnamic acid synthesis. | Often requires high temperatures and long reaction times, potentially leading to lower yields and byproducts.[4] |
| Wittig Reaction | 3,4,5-Trifluorobenzaldehyde, Phosphorus Ylide (e.g., from (Carbethoxymethylene)triphenylphosphorane) | Nucleophilic addition of a phosphorus ylide to an aldehyde, forming an oxaphosphetane intermediate that collapses to an alkene and triphenylphosphine oxide.[5][6] | Excellent stereoselectivity, particularly for the (E)-isomer with stabilized ylides; mild reaction conditions. | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.[7] |
| Heck Reaction | 3,4,5-Trifluorobromobenzene, Acrylic Acid | Palladium-catalyzed coupling of an aryl halide with an alkene.[8][9] | High functional group tolerance; excellent stereoselectivity for the trans-alkene.[10] | Requires an expensive palladium catalyst; reaction conditions may need careful optimization.[11] |
For this guide, we will focus on the Knoevenagel Condensation due to its operational simplicity and the use of cost-effective, common laboratory reagents, making it an accessible and reliable method for many research settings.[12]
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of this compound from 3,4,5-trifluorobenzaldehyde and malonic acid using a piperidine/pyridine base system.
Reagents and Equipment:
-
3,4,5-Trifluorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (e.g., 5.0 g, 31.2 mmol) and malonic acid (e.g., 3.9 g, 37.5 mmol) in pyridine (20 mL).
-
Catalyst Addition: Add piperidine (0.5 mL) to the solution. The piperidine acts as a base to deprotonate malonic acid, initiating the condensation.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) with stirring for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice (100 g) and concentrated HCl (20 mL). This step neutralizes the bases and protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white to off-white solid.[13]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Spectroscopic Validation: A Multi-faceted Approach
The confirmation of the target structure requires a synergistic approach, where each spectroscopic technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from synthesis to final, validated product.
Caption: Synthetic and Spectroscopic Validation Workflow.
Detailed Spectroscopic Analysis and Data Interpretation
The following sections detail the expected spectroscopic signatures for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum of the product should exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300–2500 | O–H stretch (broad) | Carboxylic Acid | Confirms the presence of the acid group, broadened due to hydrogen bonding.[14] |
| ~1700–1680 | C=O stretch (strong) | Carboxylic Acid | A sharp, strong peak indicative of the conjugated carbonyl group.[15] |
| ~1640–1620 | C=C stretch | Alkene | Confirms the presence of the vinylic double bond. |
| ~1610, ~1520 | C=C stretch | Aromatic Ring | Characteristic stretches for the phenyl ring. |
| ~1300–1100 | C–F stretch (strong) | Aryl Fluoride | Strong, often complex absorptions confirming the C-F bonds. |
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight of the synthesized compound. For this compound (C₉H₅F₃O₂), the expected molecular weight is 202.13 g/mol .
-
Expected Ion Peak: In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode, the primary peak observed would be the [M-H]⁻ ion at m/z 201.0227.
-
Fragmentation: Under electron impact (EI) ionization, a molecular ion peak [M]⁺ at m/z 202 would be expected, along with characteristic fragments corresponding to the loss of •OH (m/z 185) and •COOH (m/z 157).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen-fluorine framework.
Caption: Decision workflow for NMR-based structural validation.
This is the most direct method to confirm the trifluorophenyl substitution pattern. Two distinct fluorine environments are expected.[16]
-
F4 (para): Expected around -135 to -140 ppm. This signal should appear as a triplet due to coupling with the two equivalent ortho fluorine atoms (F3 and F5).
-
F3 & F5 (ortho): Expected around -160 to -165 ppm.[17] This signal should appear as a doublet of doublets due to coupling with the para fluorine (F4) and the meta proton (H2/H6).
The proton NMR spectrum confirms the trans stereochemistry of the double bond and the substitution on the aromatic ring.
-
-COOH: A very broad singlet, typically > 12 ppm, which may exchange with D₂O.
-
Aromatic Protons (H2, H6): A single signal for two equivalent protons, expected around 7.5-7.8 ppm. This signal will be split by the adjacent fluorine atoms into a triplet or a more complex multiplet due to ³JHF and ⁴JHF couplings.
-
Vinylic Protons (Hα, Hβ): Two distinct signals appearing as doublets .
-
Hβ (next to ring): ~7.6 ppm. The large coupling constant (³JHH ≈ 16 Hz) confirms the trans geometry. This signal is a doublet due to coupling with Hα.
-
Hα (next to COOH): ~6.5 ppm. Also a doublet with ³JHH ≈ 16 Hz.
-
The carbon spectrum accounts for all nine carbon atoms and shows the electronic effect of the fluorine substituents through C-F coupling constants (JCF).
| Carbon Atom | Approx. δ (ppm) | Expected Multiplicity (due to C-F coupling) |
| C=O | ~168 | Singlet or small triplet |
| Cβ | ~142 | Singlet or small triplet |
| Cα | ~122 | Singlet or small triplet |
| C1 (ipso) | ~125 | Triplet |
| C2, C6 | ~112 | Doublet of doublets (large ²JCF, smaller ⁴JCF) |
| C3, C5 | ~150 | Doublet of doublets (very large ¹JCF, smaller ³JCF) |
| C4 | ~140 | Triplet (large ¹JCF) |
Conclusion
The synthesis of this compound via Knoevenagel condensation offers a straightforward and efficient route to this valuable fluorinated building block. However, synthesis alone is insufficient. Rigorous spectroscopic validation is a non-negotiable step in the research and development pipeline. By employing a combination of IR, MS, and multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy, researchers can unequivocally confirm the molecular structure, stereochemistry, and purity of the final product. This comprehensive validation ensures the integrity of subsequent research and the development of novel therapeutics, reinforcing the principles of scientific accuracy and trustworthiness.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. sciforum.net [sciforum.net]
- 8. benchchem.com [benchchem.com]
- 9. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. This compound CAS#: 152152-19-7 [m.chemicalbook.com]
- 14. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Cinnamic Acids
Introduction: The Strategic Role of Fluorine in Cinnamic Acid Drug Discovery
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antioxidant, and anticancer properties.[1][2] The core structure, featuring a phenyl ring, a conjugated double bond, and a carboxylic acid group, offers multiple sites for synthetic modification to enhance potency and selectivity.[3]
From a drug design perspective, the introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This guide provides a comparative analysis of fluorinated cinnamic acids, synthesizing experimental data to elucidate their structure-activity relationships (SAR) across key therapeutic areas. We will delve into the causality behind experimental choices and provide validated protocols for researchers in the field.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cinnamic acid derivatives have shown promise, and fluorination can significantly amplify their efficacy.[2][6] A key mechanism of action for many antimicrobials is the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The electronic properties conferred by fluorine can enhance these interactions.
Causality of Experimental Design: Minimum Inhibitory Concentration (MIC) Assay
To quantify and compare the antimicrobial potency of different compounds, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The choice of a broth microdilution method allows for high-throughput screening of multiple derivatives against a panel of clinically relevant bacterial strains, providing a robust dataset for SAR analysis. It is a self-validating system as it includes positive controls (known antibiotics) and negative controls (no compound) to ensure the reliability of the results.
Comparative Performance Data: Antimicrobial Activity
The strategic placement of fluorine can dramatically enhance antibacterial activity. Electron-withdrawing groups, such as halogens, on the phenyl ring are often beneficial.
| Compound/Derivative | Target Organism | MIC or IC50 | Fold Improvement vs. Cinnamic Acid | Reference |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 µg/mL | - | [4] |
| 4-Fluorocinnamic Acid derivative | Mycobacterium tuberculosis H37Ra | 0.36 µg/mL | >83x | [1][4] |
| 4-Chlorocinnamic Acid | Escherichia coli | 708 µM | ~9.5x | [7] |
| Unsubstituted Cinnamamide (Potentiator) | MRSA with Oxacillin (OXA) | 256 µg/mL (OXA MIC) | - | [8] |
| 4-Trifluoromethylcinnamamide (Potentiator) | MRSA with Oxacillin (OXA) | 4 µg/mL (OXA MIC) | 64x | [8] |
| 4-Chlorocinnamamide (Potentiator) | MRSA with Oxacillin (OXA) | 2 µg/mL (OXA MIC) | 128x | [8] |
Analysis: The data clearly demonstrates that a 4-fluoro substitution results in a remarkable increase in activity against M. tuberculosis.[1][4] Similarly, for cinnamamide-based potentiators against Methicillin-Resistant Staphylococcus aureus (MRSA), potent electron-withdrawing groups like 4-chloro and 4-trifluoromethyl significantly lower the required MIC of the antibiotic oxacillin, indicating a powerful synergistic effect.[8] This suggests that the increased electronegativity at the para-position enhances the molecule's ability to interact with its bacterial target, potentially by altering its membrane permeability or inhibiting a key enzyme.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compounds (e.g., fluorinated cinnamic acids) in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the broth to achieve the desired concentration range.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include wells with inoculum and broth only (growth control), wells with broth only (sterility control), and wells with a known antibiotic (positive control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Workflow Diagram: MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity: Inducing Cell Cycle Arrest and Cytotoxicity
Cinnamic acid derivatives have emerged as a promising class of antineoplastic agents, capable of inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][9] The incorporation of fluorine can enhance cytotoxicity and improve selectivity for cancer cells over normal cells. This is often attributed to fluorine's ability to modulate interactions with key enzymes in cancer progression, such as protein tyrosine phosphatases or matrix metalloproteinases.[1][10]
Causality of Experimental Design: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability and cytotoxicity. The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active (i.e., living) cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is selected for its reliability, reproducibility, and suitability for high-throughput screening of potential anticancer compounds. By comparing the viability of cancer cells treated with various compound concentrations to untreated controls, we can calculate the IC50 value—the concentration required to inhibit 50% of cell growth.
Comparative Performance Data: Anticancer Activity (IC50)
The cytotoxic effects of cinnamic acid derivatives are highly dependent on the substitution pattern and the specific cancer cell line.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Amide (Compound 5, cyano group) | HeLa (Cervix Adenocarcinoma) | 42 | [9] |
| Cinnamic Acid Amide (Compound 5, cyano group) | K562 (Myelogenous Leukemia) | 51 | [9] |
| Cinnamic Acid Derivative (Compound 5) | A-549 (Lung Cancer) | 10.36 | [10][11] |
| Cinnamic Acid Derivative (Compound 1) | A-549 (Lung Cancer) | 11.38 | [10] |
| 4-Fluorocinnamide Derivative (Compound 2a) | HepG2 (Liver Cancer) | 33.21 | [12] |
| 4-Fluorocinnamide Derivative (Compound 3a) | HepG2 (Liver Cancer) | 22.43 | [12] |
Analysis: While direct comparisons are complex due to the diversity of derivatives, the data shows that fluorinated cinnamides exhibit potent cytotoxic activity against liver cancer cells, with IC50 values in the low micromolar range.[12] Other cinnamic acid derivatives show strong activity against lung and cervical cancer cell lines.[9] The presence of electron-withdrawing groups, such as fluoro or cyano groups, appears to be a favorable modification for enhancing anticancer effects.[12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add 100 µL of media containing the different compound concentrations. Include wells with untreated cells (negative control) and wells with media only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value.
Workflow Diagram: MTT Assay
Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are known antioxidants that can neutralize free radicals.[13][14] The antioxidant capacity is largely dictated by the ability to donate a hydrogen atom, and the stability of the resulting phenoxyl radical.
Causality of Experimental Design: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the radical scavenging ability of compounds. DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, it loses its color, and this change can be measured spectrophotometrically at ~517 nm. This assay is chosen for its simplicity and the stability of the DPPH radical, which does not need to be generated in situ. It provides a reliable measure of a compound's capacity to act as a hydrogen or electron donor, a key mechanism of antioxidant action.
Comparative Performance Data: Antioxidant Activity (DPPH Assay)
The antioxidant activity of cinnamic acids is strongly influenced by the number and position of hydroxyl and methoxy groups. While direct data on fluorinated derivatives is sparse in the provided search, we can infer their potential based on electronic effects.
| Compound Name | Substitution Pattern | DPPH Assay (IC50 µM) | Reference |
| Cinnamic Acid | Unsubstituted | >1000 | [13] |
| p-Coumaric Acid | 4-hydroxy | 35.7 | [13] |
| Ferulic Acid | 4-hydroxy-3-methoxy | 25.4 | [13] |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | 18.6 | [13] |
| Caffeic Acid | 3,4-dihydroxy | 9.8 | [13] |
Analysis: The data clearly shows that hydroxyl groups are critical for antioxidant activity, with potency increasing with the number of -OH groups (Caffeic acid > p-Coumaric acid).[13] Methoxy groups also contribute positively. Fluorine, being a strong electron-withdrawing group, would likely decrease the ability of a neighboring hydroxyl group to donate a hydrogen atom, potentially reducing antioxidant activity. Therefore, direct fluorination on the ring may not be a favorable strategy for enhancing radical scavenging, unlike substitutions that increase electron density on the phenolic oxygen.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the test compounds in methanol to create stock solutions and then prepare a series of dilutions.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH working solution to each well.
-
Controls: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control). Prepare a blank well with 200 µL of methanol. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Plot the % inhibition against concentration to determine the IC50 value.
Logical Relationship Diagram: Antioxidant Mechanism
Caption: Hydrogen donation mechanism for DPPH radical scavenging.
Conclusion and Future Directions
The strategic incorporation of fluorine into the cinnamic acid scaffold is a powerful tool for modulating biological activity. Our comparative analysis reveals that fluorination, particularly at the para-position of the phenyl ring, is a highly effective strategy for enhancing antimicrobial and anticancer properties. This is likely due to the potent electron-withdrawing nature of fluorine, which can alter the molecule's polarity, membrane permeability, and binding affinity for key enzymatic targets. Conversely, for antioxidant activity, which relies on hydrogen donation from phenolic hydroxyls, electron-donating groups are more favorable, and fluorination may be counterproductive.
Future research should focus on synthesizing and evaluating a broader range of mono-, di-, and tri-fluorinated cinnamic acid derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Investigating the precise molecular targets and mechanisms of action through enzyme inhibition assays and molecular docking studies will be crucial for the rational design of next-generation therapeutic agents based on this versatile and privileged scaffold.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biomedres.us [biomedres.us]
A Comparative Guide to Purity Confirmation of 3,4,5-Trifluorocinnamic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. 3,4,5-Trifluorocinnamic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its trifluorinated phenyl ring imparts unique electronic properties and metabolic stability to target molecules, making the precise characterization of its purity paramount. This guide provides a comparative analysis of key analytical methods for confirming the purity of this compound, offering insights into the rationale behind method selection and a framework for robust analytical validation.
The Criticality of Purity in Drug Development
The presence of impurities, even in trace amounts, can have significant consequences in drug development. They may alter the pharmacological or toxicological profile of the API, impact the stability of the drug product, or lead to the formation of undesirable byproducts. Therefore, employing validated analytical methods to ensure the purity of key intermediates like this compound is a regulatory expectation and a scientific necessity.[1][2] The validation of these methods provides documented evidence that the analytical procedure is suitable for its intended purpose, ensuring reliable and reproducible results.[3][4]
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, structural elucidation, or routine quality control. This guide will focus on a comparative analysis of four principal methods:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for its high resolution and quantitative capabilities.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the analysis of fluorinated compounds, offering both qualitative and quantitative information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Suitable for the analysis of volatile and semi-volatile impurities, often requiring chemical modification of the analyte.
-
Elemental Analysis (CHN Analysis): A fundamental technique for determining the elemental composition of a compound, providing a measure of absolute purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the purity determination of non-volatile organic compounds in the pharmaceutical industry.[3] Its strength lies in its ability to separate, identify, and quantify the main component and any impurities with high precision and accuracy.[5]
Principle of Analysis
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a polar molecule like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. The addition of an acid like phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the cinnamic acid chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][8]
Data Presentation
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Experimental Workflow
References
- 1. particle.dk [particle.dk]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. scielo.br [scielo.br]
- 4. wjarr.com [wjarr.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]
- 7. shimadzu.com [shimadzu.com]
- 8. d-nb.info [d-nb.info]
A Researcher's Guide to Bridging the Gap: Projecting In Vivo Performance of 3,4,5-Trifluorocinnamic Acid from In Vitro Data
For researchers, scientists, and drug development professionals, the journey of a novel compound from benchtop to preclinical models is fraught with challenges and uncertainties. 3,4,5-Trifluorocinnamic acid, a halogenated derivative of the widely studied cinnamic acid scaffold, represents a promising but largely unexplored molecule. While direct in vivo data for this specific compound is scarce in publicly available literature, a wealth of information on related cinnamic acid analogs allows us to construct a robust predictive framework. This guide provides a comparative analysis of projected in vitro and in vivo studies for this compound, offering a strategic roadmap for its investigation.
The core principle of this guide is to explain the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system. We will explore the expected biological activities based on the known pharmacology of cinnamic acid derivatives, which includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The introduction of trifluorination on the phenyl ring is anticipated to modulate lipophilicity, metabolic stability, and target binding affinity, making a comparative study essential.
Section 1: Foundational In Vitro Evaluation – Establishing a Baseline
The initial characterization of this compound necessitates a battery of in vitro assays to determine its primary biological effects and mechanism of action. These studies are critical for generating initial hypotheses and guiding the design of subsequent in vivo experiments.
Anticancer Activity Assessment
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents.[4][5] A primary area of investigation for this compound would be its cytotoxic and anti-proliferative effects on various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma) and a normal cell line (e.g., MRC-5 normal lung fibroblasts) will be cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.[4][6]
-
Compound Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells will be treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) will be included.
-
MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium will be aspirated, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of cell growth) will be determined from the dose-response curve.
Expected Data and Comparison with Alternatives:
| Compound | Cell Line | IC50 (µM) after 48h (Hypothetical) | Selectivity Index (Normal/Cancer) |
| This compound | A-549 | 15 | 5.3 |
| This compound | MCF-7 | 25 | 3.2 |
| This compound | HT-29 | 18 | 4.4 |
| This compound | MRC-5 | 80 | - |
| Doxorubicin (Positive Control) | A-549 | 0.5 | 10 |
| Cinnamic Acid (Parent Compound) | A-549 | >100 | - |
The trifluorinated analog is hypothesized to show enhanced potency compared to the parent cinnamic acid due to increased cellular uptake and potential for stronger target interactions. The selectivity index provides a crucial preliminary measure of its therapeutic window.
Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for determining the in vitro anticancer activity of this compound.
Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are implicated in numerous diseases. Cinnamic acid derivatives are known to possess both anti-inflammatory and antioxidant properties.[6][7]
Experimental Protocol: In Vitro Antioxidant Assays (DPPH & ABTS)
-
DPPH Radical Scavenging Assay:
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol will be prepared.
-
Various concentrations of this compound will be mixed with the DPPH solution.
-
After 30 minutes of incubation in the dark, the absorbance will be measured at 517 nm.
-
Ascorbic acid will be used as a positive control.
-
The percentage of radical scavenging activity will be calculated.
-
-
ABTS Radical Scavenging Assay:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation will be produced by reacting ABTS solution with potassium persulfate.
-
The ABTS radical solution will be diluted with ethanol to a specific absorbance.
-
Various concentrations of the test compound will be added to the ABTS radical solution.
-
The absorbance will be read at 734 nm after 6 minutes.
-
Trolox will be used as a positive control.
-
The percentage of inhibition will be calculated.
-
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
-
Enzyme Preparation: A solution of soybean lipoxygenase in borate buffer will be prepared.
-
Substrate Preparation: A solution of linoleic acid in borate buffer will be prepared.
-
Inhibition Assay: The test compound at various concentrations will be pre-incubated with the enzyme solution.
-
Reaction Initiation: The reaction will be initiated by adding the substrate.
-
Absorbance Measurement: The formation of the conjugated diene will be monitored by measuring the increase in absorbance at 234 nm.
-
Data Analysis: The IC50 value for LOX inhibition will be calculated.
Hypothetical In Vitro Anti-inflammatory and Antioxidant Data:
| Assay | This compound (IC50, µM) | Quercetin (Positive Control) (IC50, µM) |
| DPPH Scavenging | 45 | 8 |
| ABTS Scavenging | 30 | 5 |
| LOX Inhibition | 20 | 12 |
Section 2: In Vivo Studies – From Cellular Effects to Systemic Response
Positive in vitro results provide the justification for progressing to more complex and resource-intensive in vivo models. The primary goals of in vivo studies are to assess efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a whole-organism context.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
To validate the in vitro anticancer findings, a xenograft model using human cancer cells implanted in immunodeficient mice is the gold standard.
Experimental Protocol: A-549 Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) will be used. All procedures will be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 5 x 10^6 A-549 cells in Matrigel will be subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
This compound (e.g., 25 mg/kg, administered intraperitoneally daily)
-
Positive Control (e.g., cisplatin, 5 mg/kg, administered once weekly)
-
-
Monitoring: Tumor volume and body weight will be measured every 2-3 days for a period of 21-28 days.
-
Endpoint Analysis: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Projected In Vivo Anticancer Efficacy Data:
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| This compound (25 mg/kg) | 750 ± 180 | 50 | -2 |
| Cisplatin (5 mg/kg) | 450 ± 120 | 70 | -10 |
The trifluorinated compound is expected to show significant tumor growth inhibition with better tolerability (less weight loss) compared to the standard chemotherapeutic agent.
Proposed In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft mouse model.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic and reliable model for evaluating the acute anti-inflammatory effects of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200 g) will be used.
-
Compound Administration: Rats will be divided into groups and orally administered:
-
Vehicle Control
-
This compound (e.g., 50 mg/kg)
-
Indomethacin (Positive Control, 10 mg/kg)
-
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema will be calculated for each group relative to the vehicle control.
Section 3: Bridging In Vitro and In Vivo – The Role of Pharmacokinetics
A critical aspect of translating in vitro potency to in vivo efficacy is understanding the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The trifluorination is expected to increase metabolic stability.
Proposed In Vitro to In Vivo Translation Pathway
Caption: A conceptual framework for translating in vitro findings to in vivo efficacy studies.
Conclusion
While direct experimental data on this compound is not yet available, a systematic investigation based on the established activities of related cinnamic acid derivatives provides a clear path forward. The proposed in vitro assays will establish its fundamental biological profile, while the subsequent in vivo models will be crucial for validating its therapeutic potential in a physiological context. The trifluoro substitution is a key structural modification that is anticipated to enhance the pharmacological properties of the cinnamic acid scaffold. This guide offers a comprehensive, scientifically grounded framework for researchers to unlock the potential of this promising compound.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sysrevpharm.org [sysrevpharm.org]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 3,4,5-Trifluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 3,4,5-Trifluorocinnamic acid, a fluorinated derivative of cinnamic acid, presents unique analytical challenges and opportunities. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for its characterization, offering a robust framework for researchers and drug development professionals.
Introduction: The Significance of Fluorinated Aromatic Acids
Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity. This compound, as a building block or a potential active pharmaceutical ingredient (API), requires meticulous analytical scrutiny. Mass spectrometry (MS) stands out as a primary tool for its identification and quantification due to its high sensitivity and specificity. This guide will navigate the nuances of applying MS for this purpose, comparing it with other analytical mainstays like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Core Principles of Mass Spectrometry for this compound Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, the process involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties.
The two most common ionization techniques for a molecule of this nature are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): This soft ionization technique is particularly well-suited for polar molecules like carboxylic acids. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would typically be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The fluorination of the aromatic ring increases the acidity of the carboxylic proton, making it highly amenable to negative ion ESI. The presence of fluorine atoms can influence the ESI response, with hydrophobicity playing a role in the ionization efficiency at the droplet surface[1].
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is suitable for less polar and more volatile compounds. While this compound can be analyzed by APCI, ESI is generally preferred for its acidic nature.
-
Electron Ionization (EI): This is a hard ionization technique typically used with gas chromatography (GC-MS). It involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. While EI can provide detailed structural information through its fragmentation patterns, it often results in a weak or absent molecular ion peak for fragile molecules. Studies on substituted cinnamic acids have shown that EI can induce characteristic fragmentation, including losses of substituents from the phenyl ring[2].
Expert Insight: For routine identification and quantification of this compound, ESI in negative ion mode is the recommended starting point. Its soft nature ensures the preservation of the molecular ion, which is crucial for unambiguous identification.
Following ionization, the ions are separated based on their m/z ratio by a mass analyzer. Common types include quadrupole, time-of-flight (TOF), and Orbitrap analyzers. High-resolution mass spectrometers (HRMS), such as TOF and Orbitrap, are invaluable for determining the elemental composition of the parent ion and its fragments with high accuracy.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, the precursor ion (e.g., the [M-H]⁻ of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure.
Expected Fragmentation Pattern: For this compound ([M-H]⁻), the primary fragmentation pathway is expected to be the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for carboxylic acids[3]. The high stability of the resulting carbanion would make this a favorable process.
Comparative Analysis: MS vs. Other Techniques
While MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
| Technique | Strengths for this compound Analysis | Limitations |
| Mass Spectrometry (MS) | - High sensitivity and selectivity.- Provides molecular weight and structural information (fragmentation).- Can be coupled with chromatography (LC-MS) for complex mixture analysis. | - Isomer differentiation can be challenging without chromatographic separation.- Ionization efficiency can be matrix-dependent. |
| Nuclear Magnetic Resonance (NMR) | - Provides detailed structural information, including connectivity and stereochemistry.- ¹⁹F NMR is particularly useful for fluorinated compounds. | - Lower sensitivity compared to MS.- Requires larger sample amounts.- More complex data interpretation. |
| HPLC-UV | - Excellent for quantification and purity assessment.- Can separate isomers.- Relatively inexpensive and widely available. | - Does not provide direct molecular weight or structural information.- Requires a chromophore for detection. |
Expert Insight: A multi-technique approach provides the most robust characterization. Use MS for initial identification and confirmation of molecular weight, NMR for definitive structural elucidation, and HPLC-UV for routine quantification and purity checks.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on a well-validated method. The following protocols are designed to be self-validating, incorporating quality control checks at each stage.
A robust sample preparation protocol is crucial for accurate and reproducible results.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution in the mobile phase. The concentration range should bracket the expected sample concentrations.
-
Sample Matrix Preparation (if applicable): For analysis in complex matrices like plasma, a protein precipitation step followed by centrifugation is typically required[4].
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
The following table provides a starting point for developing an LC-MS method for this compound.
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase promotes better peak shape for carboxylic acids. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is suitable for separating the analyte from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Ionization Mode | ESI Negative | Optimal for acidic compounds. |
| Capillary Voltage | 3.0 kV | A typical starting voltage for ESI. |
| Cone Voltage | 30 V | Should be optimized to maximize the parent ion signal. |
| Source Temperature | 150 °C | Prevents solvent condensation. |
| Desolvation Gas Flow | 600 L/hr | Aids in solvent evaporation. |
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the data[5][6][7][8][9]. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank matrix samples and comparing them to spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with at least five standards should be prepared, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion: An Integrated Approach to Characterization
The characterization of this compound is most effectively achieved through an integrated analytical approach, with mass spectrometry at its core. By leveraging the high sensitivity of ESI-MS for identification and quantification, and complementing it with the detailed structural insights from NMR and the robust quantitative capabilities of HPLC-UV, researchers can build a comprehensive and trustworthy analytical profile of this important fluorinated compound. The adoption of self-validating experimental protocols is essential for ensuring the scientific integrity and regulatory compliance of the generated data.
References
- 1. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. particle.dk [particle.dk]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Personal protective equipment for handling 3,4,5-Trifluorocinnamic acid
As a Senior Application Scientist, I've learned that true laboratory safety isn't about a checklist; it's a mindset built on a deep, causal understanding of the materials we handle. This guide is designed to provide you, my fellow researchers, with a comprehensive operational plan for handling 3,4,5-Trifluorocinnamic acid. We will move beyond simply listing steps to understanding the rationale behind them, ensuring each protocol is a self-validating system for your protection and the integrity of your work.
Hazard Profile: Understanding this compound
Before we can protect ourselves, we must understand the nature of the hazard. This compound is an aromatic carboxylic acid. The presence of three fluorine atoms on the phenyl ring can significantly alter its chemical and biological properties compared to its non-halogenated parent compound.
The primary, immediate risks associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (H315) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319) : Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335) : As a fine powder, it may cause respiratory irritation if inhaled.[1]
Our safety plan is therefore built around preventing these three routes of exposure: dermal contact, eye contact, and inhalation.
The Core Directive: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and the chemical. Its selection must be deliberate and based on the specific hazards of this compound, particularly its powdered form and irritant nature.
Table 1: Essential PPE for Handling this compound
| Protection Area | Required PPE Specification | Causality & Rationale |
| Eye & Face | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[2][3] | Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes to protect against fine dust particles and splashes. The face shield offers a secondary layer of protection for the entire face. |
| Hand & Skin | Chemical-resistant nitrile gloves. A fully buttoned lab coat must be worn at all times.[2][3] | Nitrile gloves provide effective protection against incidental contact with a wide range of chemicals.[4] Always check gloves for tears before use and change them immediately upon contamination. A lab coat prevents contamination of personal clothing and skin. |
| Respiratory | Work should be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved N95 (or better) respirator is mandatory.[1][3] | The primary engineering control for preventing inhalation of hazardous dust is a fume hood.[3] A respirator serves as a necessary backup or primary protection if engineering controls are inadequate or unavailable. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety is integrated into every step of the experimental workflow.
I. Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[3]
-
Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly before you begin.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before bringing the chemical into the hood. This minimizes traffic in and out of the containment area.
II. Handling the Compound: Weighing & Transfer
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Containment: Perform all manipulations of the solid compound deep within the fume hood to contain any dust.
-
Weighing: Carefully weigh the desired amount of the powder on a tared weigh boat or paper. Use a spatula to gently transfer the solid. Avoid dropping or tapping the container in a way that could aerosolize the powder.[3]
-
Dissolution: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
III. Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by your lab coat and eye protection.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[5]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, emphasizing safety at each stage.
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[6][7] Improper disposal is not only a regulatory violation but also an environmental hazard.
-
Solid Waste: All contaminated disposable items (e.g., gloves, weigh boats, paper towels, bench paper) must be collected in a dedicated, sealed, and clearly labeled solid hazardous waste container.[3][8]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and labeled container designated for halogenated organic liquid waste.[7]
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[9][10] This is critical for proper disposal and significantly impacts disposal costs.[10]
Emergency Procedures
Preparedness is paramount. In the event of an exposure, immediate and correct action can significantly mitigate harm.
Table 2: Emergency Response Protocol
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[11] |
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
By integrating these principles of hazard assessment, rigorous PPE use, and strict operational and disposal protocols, you can handle this compound with confidence and safety.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.se [fishersci.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
